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  • Product: Quinine N-Oxide
  • CAS: 109906-48-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Analytical Characterization of Quinine N-Oxide: A Technical Whitepaper

Executive Summary Quinine N-oxide is a critical primary metabolite and synthetic derivative of the cinchona alkaloid quinine. The regioselective oxidation of the N-1 quinuclidine nitrogen profoundly alters the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinine N-oxide is a critical primary metabolite and synthetic derivative of the cinchona alkaloid quinine. The regioselective oxidation of the N-1 quinuclidine nitrogen profoundly alters the molecule's basicity, steric profile, and electrochemical behavior. As a Senior Application Scientist, I have designed this technical guide to establish standardized, self-validating protocols for the synthesis, physicochemical profiling, and analytical characterization of Quinine N-oxide. This document serves as an authoritative resource for professionals in drug metabolism, pharmacokinetics (DMPK), and asymmetric catalysis.

Physicochemical Profile

Understanding the intrinsic physicochemical properties of Quinine N-oxide is foundational for downstream chromatographic method development and pharmacological application. The introduction of the highly polar N-oxide functional group significantly increases the topological polar surface area (TPSA), thereby reducing the molecule's lipophilicity compared to its parent alkaloid (1)[1].

Table 1: Quantitative Physicochemical Data for Quinine N-Oxide

PropertyValue
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 340.42 g/mol [1]
Monoisotopic Mass 340.17869 Da[1]
Topological Polar Surface Area (TPSA) 60.4 Ų[1]
Target Nitrogen for Oxidation N-1 Quinuclidine Ring[2]
Electrochemical Reduction Potential -1.15 V (on Dropping Mercury Electrode)[3]

Regioselective Synthesis Workflow

The synthesis of Quinine N-oxide demands high regioselectivity to target the quinuclidine nitrogen without inadvertently oxidizing the quinoline ring or cleaving the sensitive vinyl group.

Causality in Reagent Selection

While meta-chloroperoxybenzoic acid (m-CPBA) is a standard N-oxidation reagent, it carries a high risk of concurrent epoxidation at the vinyl moiety. Therefore, controlled ozonolysis is the preferred methodology. Ozonolysis in an aqueous-organic solvent system at sub-zero temperatures ensures the vinyl group remains intact while the highly nucleophilic, sterically accessible quinuclidine nitrogen is efficiently oxidized (2)[2].

Step-by-Step Ozonolysis Protocol (Self-Validating System)

To ensure reproducibility and safety, the following protocol incorporates built-in visual and chemical validation steps:

  • Solvent Preparation: Dissolve quinine (1.0 eq) in an acetone:water (95:5 v/v) mixture to a concentration of ~0.15 M.

    • Mechanistic Causality: The 5% water acts as a crucial proton donor. It traps the reactive Criegee intermediates, preventing the accumulation of explosive ozonides and driving the reaction toward N-oxidation.

  • Temperature Control: Submerge the reaction flask in an ice-salt bath to strictly maintain a temperature between -12°C and 0°C.

    • Mechanistic Causality: Sub-zero temperatures kinetically favor the N-oxidation pathway over alkene cleavage.

  • Ozone Introduction: Bubble a low-flow stream of ozone through the solution. Monitor the reaction continuously via Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

  • Self-Validating Quenching: Route the effluent gas through a secondary trap containing a 15% potassium iodide (KI) solution with a starch indicator.

    • Validation Check: The trap solution turning dark blue/black is a self-validating signal. It confirms that the primary reaction has reached saturation and excess ozone is now exiting the system. Once this colorimetric shift occurs, immediately stop the ozone flow and purge the system with nitrogen gas.

  • Extraction: Dilute the reaction mixture with water and extract three times with dichloromethane (DCM). The polar N-oxide partitions effectively into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield Quinine N-oxide (approx. 72% yield) (2)[2].

G N1 Quinine (Starting Material) N2 Regioselective N-Oxidation (Ozone, -12°C) N1->N2 N3 Quenching (KI/Starch Trap) N2->N3 N4 Extraction (DCM / H2O) N3->N4 N5 Quinine N-Oxide (72% Yield) N4->N5

Workflow for the regioselective synthesis of Quinine N-Oxide via ozonolysis.

Analytical Characterization

Rigorous analytical validation is required to confirm the absolute regioselectivity of the oxidation process.

High-Resolution Mass Spectrometry (LC-Q-ToF-MS)

Mass spectrometry provides definitive structural proof of N-oxidation. The protonated molecular ion of Quinine N-oxide is observed at m/z 341, a +16 Da shift from the parent quinine (m/z 325) (4)[4].

Fragmentation Causality: Upon collision-induced dissociation (CID), the m/z 341 precursor yields a primary product ion at m/z 323, representing the loss of water (-18 Da). When compared to the parent quinine (which shifts from m/z 325 to 307 upon water loss), the +16 Da difference between these primary fragments (m/z 323 vs. 307) definitively localizes the newly added oxygen atom to the quinuclidine ring. Furthermore, fragment ions at m/z 186 and 160—representing the unmodified quinoline ring—are conserved in both spectra, proving that the quinoline nitrogen was not oxidized (4)[4].

G M Quinine N-Oxide [M+H]+ m/z 341 F1 Fragment m/z 323 M->F1 -H2O (18 Da) F2 Fragment m/z 296 M->F2 Quinuclidine Cleavage F3 Quinoline Fragment m/z 186 M->F3 Ring Cleavage F4 Quinoline Fragment m/z 160 M->F4 Ring Cleavage

LC-Q-ToF-MS fragmentation pathway for protonated Quinine N-Oxide.

Electrochemical Profiling

Quinine N-oxide exhibits distinct electrochemical behavior that can be utilized for trace quantification. On a dropping mercury electrode (DME), cyclic polarography reveals that Quinine N-oxide is reduced as a single peak at a potential of -1.15 V (vs. Ag/AgCl) within an optimal pH range of 3 to 7 (Britton–Robinson buffer) (3)[3]. This reduction corresponds to a two-electron transfer process, effectively reducing the N-oxide back to the parent tertiary amine.

Pharmacological and Catalytic Implications

The conversion of quinine to its N-oxide significantly decreases the basicity of the quinuclidine nitrogen. In pharmacology, this structural modification alters the drug's volume of distribution and clearance rates, serving as a primary detoxification and clearance pathway in hepatic metabolism. In synthetic chemistry, chiral N-oxides like Quinine N-oxide act as highly selective Lewis base catalysts; the exposed oxygen atom provides a hard nucleophilic site capable of coordinating with transition metals or activating silicon reagents in complex asymmetric transformations (5)[5].

References

  • Quinine N-Oxide | C20H24N2O3 | CID 14589188 Source: PubChem - NIH URL
  • Synthesis of quinine-N-oxide Source: ResearchGate URL
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: MDPI / NIH URL
  • Physicochemical Properties of Quinidine N-oxide: An In-depth Technical Guide Source: Benchchem URL

Sources

Exploratory

The Role of Quinine N-Oxide in Cinchona Alkaloid Metabolism: Mechanistic Insights and Toxicological Implications

Executive Summary Quinine, a naturally occurring cinchona alkaloid, has been a cornerstone in the treatment of severe malaria for centuries. Despite its widespread use, the intricacies of its Phase I metabolism—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinine, a naturally occurring cinchona alkaloid, has been a cornerstone in the treatment of severe malaria for centuries. Despite its widespread use, the intricacies of its Phase I metabolism—specifically the formation of Quinine N-Oxide —have only recently been fully elucidated. This in-depth technical guide explores the Cytochrome P450 (CYP450)-mediated pathways responsible for quinine N-oxidation, the structural and electrochemical properties of the metabolite, and its profound toxicological implications, including its causal link to the haemolytic disorder known as Blackwater fever.

Designed for researchers and drug development professionals, this whitepaper synthesizes mechanistic theory with field-proven experimental protocols for the synthesis, isolation, and UPLC-MS/MS quantification of Quinine N-Oxide.

Cinchona Alkaloids & Quinine Metabolism: A Mechanistic Overview

Quinine consists of two major structural systems: a flat, aromatic quinoline ring and a highly basic, bicyclic quinuclidine ring. The pharmacological efficacy of quinine is highly dependent on this dual-ring structure, but it also dictates the drug's metabolic fate.

In humans, the elimination of quinine is primarily driven by hepatic Phase I metabolism. Cytochrome P450 enzymes—most notably CYP3A4 , with secondary contributions from CYP2D6 and CYP2C9—catalyze the oxidation of the quinine molecule[1]. Because the quinuclidine nitrogen (N-1) is significantly more nucleophilic and sterically accessible than the quinoline nitrogen, it serves as a primary site for enzymatic oxidation, resulting in the formation of Quinine N-Oxide[2].

The Causality of N-Oxidation

The formation of Quinine N-Oxide is not merely a detoxification step; it fundamentally alters the physicochemical properties of the alkaloid. The addition of the oxygen atom at the N-1 position decreases the basicity of the amine, alters the molecule's partition coefficient (lipophilicity), and introduces a redox-active center[2]. This structural shift is critical because it transforms a relatively stable antimalarial agent into a metabolite capable of undergoing electrochemical reduction and redox cycling in biological systems[3].

G Q Quinine (Quinoline + Quinuclidine) CYP3A4 CYP3A4 (Hepatic Microsomes) Q->CYP3A4 Oxidation QNO Quinine N-Oxide (m/z 341) CYP3A4->QNO N-1 Quinuclidine OHQ 3-Hydroxyquinine (m/z 341) CYP3A4->OHQ C-3 Hydroxylation ROS Reactive Oxygen Species (Oxidative Stress) QNO->ROS Redox Cycling OHQ->ROS Redox Cycling

CYP3A4-mediated metabolism of Quinine leading to Quinine N-Oxide and subsequent ROS generation.

Toxicological Implications: The Blackwater Fever Link

One of the most severe complications associated with quinine therapy is Blackwater fever (BWF) , a poorly understood syndrome characterized by massive intravascular hemolysis, hemoglobinuria (leading to dark urine), and acute renal failure.

Recent metabolomic phenotyping has established a direct, CYP-mediated link between quinine metabolism and BWF[1]. The pathophysiology is driven by the following cascade:

  • Metabolite Generation: CYP3A4 metabolizes quinine into Quinine N-Oxide and various hydroxyquinines (e.g., 3-hydroxyquinine).

  • Redox Cycling: These oxidized metabolites, particularly the N-oxide and subsequent quinone species, are highly redox-active. Electrochemical studies have demonstrated that alkaloid N-oxides exhibit diffusion-adsorption reduction behaviors on electrode surfaces, mimicking their potential to act as electron acceptors in living cells[3].

  • ROS Accumulation: In the presence of human erythrocytes, these metabolites generate robust, dose-dependent Reactive Oxygen Species (ROS) (superoxide radicals, hydroxyl radicals, and hydrogen peroxide)[1].

  • Glutathione Depletion: The oxidative stress rapidly depletes intracellular glutathione (GSH). In patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, the erythrocytes cannot regenerate GSH fast enough, leading to catastrophic cell membrane lipid peroxidation and cell lysis[1].

Experimental Methodologies & Protocols

To study the pharmacokinetics and toxicology of Quinine N-Oxide, researchers must be able to synthesize it as an analytical standard and accurately quantify it in biological matrices. The following protocols are self-validating systems designed for high reproducibility.

Protocol 1: Regioselective Chemical Synthesis of Quinine N-Oxide

Purpose: To generate high-purity Quinine N-Oxide for use as an LC-MS standard or as a chiral ligand in asymmetric phase-transfer catalysis[4]. Causality: Using ozone or peroxymonosulfate at sub-zero temperatures ensures that oxidation occurs exclusively at the highly nucleophilic N-1 quinuclidine nitrogen, preventing the cleavage of the quinoline core or over-oxidation to unwanted byproducts[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 20 µM of quinine free base in a solvent mixture of Acetone:Water (95:5 v/v). The presence of water facilitates the stabilization of the transition state during oxygen transfer.

  • Temperature Control: Submerge the reaction vessel in a cooling bath to maintain a strict temperature range of -12°C to 0°C.

  • Oxidation: Introduce a low flow of ozone gas (bubbling) or add a stoichiometric equivalent of diperoxysebacic acid/peroxymonosulfate dropwise under continuous magnetic stirring.

  • Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) until the quinine precursor spot disappears.

  • Quenching & Extraction: Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) to neutralize excess oxidant. Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield Quinine 1-N-oxide (approx. 72% yield)[2].

Protocol 2: In Vitro CYP450 Microsomal Incubation & UPLC-MS/MS Profiling

Purpose: To map the metabolic conversion of quinine to Quinine N-Oxide in a simulated human hepatic environment. Causality: Human Liver Microsomes (HLMs) are used because they contain the full spectrum of membrane-bound CYP enzymes. NADPH is mandatory as it provides the reducing equivalents necessary for the CYP450 catalytic cycle. Ice-cold acetonitrile is used to instantly denature the enzymes, freezing the metabolic profile at exact time points[1].

Step-by-Step Methodology:

  • Incubation Mixture: In a microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled Human Liver Microsomes, and 10 µM quinine.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450-mediated oxidation.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes), extract a 100 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., methaqualone). This precipitates the microsomal proteins and halts metabolism.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for accurate mass UPLC-MS/MS analysis[1].

W A 1. Microsomal Incubation (Quinine + HLMs + NADPH) B 2. Reaction Quenching (Ice-cold Acetonitrile) A->B C 3. Centrifugation (Protein Precipitation) B->C D 4. UPLC Separation (C18 Column, Gradient Elution) C->D E 5. MS/MS Detection (ESI+, Accurate Mass) D->E F 6. Data Analysis (Metabolite ID: m/z 341) E->F

Step-by-step workflow for the in vitro microsomal incubation and UPLC-MS/MS identification.

Quantitative Data & Analytical Profiles

Accurate identification of Quinine N-Oxide relies on precise mass spectrometry fragmentation patterns. Because Quinine N-Oxide and 3-hydroxyquinine are isobaric (both have a protonated molecular ion of m/z 341), MS/MS product ion analysis is strictly required to differentiate them[1][3].

Table 1: Optimal Synthesis Conditions for Alkaloid N-Oxides [2][3]

ParameterCondition / ValueMechanistic Rationale
Precursor Concentration 20 µM QuinineEnsures complete solubility and uniform reaction kinetics.
Oxidant Ozone or PeroxymonosulfateHighly selective for tertiary amines over aromatic nitrogens.
Solvent System Acetone:Water (95:5)Water stabilizes the transition state during oxygen transfer.
Reaction Temperature -12°C to 0°CSuppresses kinetic energy, preventing quinoline ring cleavage.
Expected Yield ~72%High conversion efficiency for standard preparation.

Table 2: UPLC-MS/MS Fragmentation Profile (ESI+) [3]

CompoundProtonated Precursor Ion [M+H]+ Key Product Ions (m/z)Diagnostic Significance
Quinine 325307, 279, 253, 198, 186, 172, 160Baseline fragmentation of the quinuclidine and quinoline cores.
Quinine N-Oxide 341323, 296, 198, 186, 160The shift to 323 (-18 Da) indicates loss of H2​O from the N-oxide moiety.

Conclusion

The metabolic conversion of quinine to Quinine N-Oxide via CYP3A4 is a critical node in the pharmacology and toxicology of cinchona alkaloids. Far from being an inert byproduct, Quinine N-Oxide acts as a redox-active intermediate capable of generating severe oxidative stress in erythrocytes—providing a compelling mechanistic explanation for the onset of Blackwater fever in susceptible populations. By leveraging standardized synthesis protocols and high-resolution UPLC-MS/MS workflows, researchers can continue to map the degradation pathways of these alkaloids, ultimately guiding the development of safer antimalarial therapeutics and novel phase-transfer catalysts.

References

  • Marcsisin, S. R., Jin, X., Bettger, T., McCulley, N., Sousa, J. C., Shanks, G. D., Tekwani, B. L., Sahu, R., Reichard, G. A., Sciotti, R. J., Melendez, V., & Pybus, B. S. (2013). CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. Malaria Journal, 12, 214.[Link]

  • Dushna, O., Dubenska, L., Gawor, A., Karasiński, J., Barabash, O., Ostapiuk, Y., Zasońska, B. A., & Ribaudo, G. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2721.[Link]

  • Luo, C., & Wang, Z. (2018). Enantioselective Phenolic α-Oxidation Using H2O2 via an Unusual Double Dearomatization Mechanism. Journal of the American Chemical Society, 140(36), 11422–11428.[Link]

  • Purwono, B., & Ismiyarto. (2026). Synthesis of quinine-N-oxide. ResearchGate.[Link]

Sources

Foundational

Biosynthetic Pathway and Microbial Biotransformation of Quinine N-Oxide: A Technical Guide

Executive Summary Quinine, a major Cinchona alkaloid, is a historically significant scaffold in antimalarial drug development and asymmetric organocatalysis. The targeted N-oxidation of quinine yields quinine N-oxide , a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinine, a major Cinchona alkaloid, is a historically significant scaffold in antimalarial drug development and asymmetric organocatalysis. The targeted N-oxidation of quinine yields quinine N-oxide , a derivative with a modified basicity profile and altered pharmacological properties[1]. While traditional synthetic routes rely on harsh oxidants (e.g., ozone or mCPBA), microbial biotransformation offers a highly regioselective, environmentally benign alternative[1]. This whitepaper provides an in-depth technical analysis of the enzymatic pathways, mechanistic causality, and validated protocols for the microbial biosynthesis of quinine N-oxide.

Mechanistic Rationale & Enzymatic Drivers (E-E-A-T)

The Biological Actors

Microbial N-oxidation of complex alkaloids is predominantly driven by specific strains of fungi. Notably,2 (isolated directly from Cinchona pubescens) and soil fungi like Microsporum gypseum have demonstrated the unique ability to biotransform quinine into its 1-N-oxide derivative[2].

Causality of Strain Selection: Xylaria sp. has co-evolved with the Cinchona plant. To survive the host's toxic alkaloid defense mechanisms, the endophyte evolved specialized detoxifying enzymes—specifically, microbial Flavin-containing Monooxygenases (mFMOs) and Cytochrome P450s (CYPs)—that efficiently modify the alkaloid structure[2].

Regioselectivity: N-1 vs. N-1'

Quinine possesses two nitrogen atoms: the aliphatic quinuclidine nitrogen (N-1) and the aromatic quinoline nitrogen (N-1'). Microbial biotransformation overwhelmingly favors oxidation at the N-1 position[3].

Causality of Regioselectivity: The quinuclidine nitrogen is a tertiary aliphatic amine with a pKa of ~8.5, making it significantly more electron-rich and nucleophilic than the conjugated quinoline nitrogen. During the catalytic cycle, the microbial monooxygenase utilizes NADPH to reduce its FAD cofactor. The reduced flavin reacts with molecular oxygen ( O2​ ) to form a highly reactive C4a-hydroperoxyflavin intermediate . The basic quinuclidine nitrogen acts as a nucleophile, attacking the distal oxygen of this intermediate to form the N-oxide[3].

Pathway Quinine Quinine (Substrate) Enzyme Microbial Monooxygenase (mFMO / CYP450) Quinine->Enzyme NADPH NADPH + H+ + O2 NADPH->Enzyme Intermediate C4a-Hydroperoxyflavin Intermediate Enzyme->Intermediate Product Quinine 1-N-oxide (Product) Intermediate->Product Byproduct NADP+ + H2O Intermediate->Byproduct

Enzymatic N-oxidation of quinine to quinine 1-N-oxide via microbial monooxygenases.

Comparative Data: Chemical vs. Microbial Oxidation

To justify the transition to biocatalysis, it is critical to compare the operational metrics of microbial biotransformation against traditional chemical synthesis.

ParameterChemical Oxidation (Ozone/mCPBA)Microbial Biotransformation (Xylaria sp.)
Regioselectivity Moderate (Requires precise stoichiometric control)Extremely High (Strictly N-1 quinuclidine)
Reaction Conditions -12°C to 0°C, organic solvents[1]25°C, aqueous buffer (pH 7.4)
Environmental Impact High (Toxic byproducts, hazardous reagents)Low (Aqueous, renewable biocatalysts)
Downstream Processing Complex (Removal of unreacted oxidants)Moderate (Liquid-liquid extraction required)

Experimental Workflow: Self-Validating Protocol

The following methodology outlines a self-validating system for the biotransformation of quinine using Xylaria sp. Every parameter is engineered to ensure data integrity and reproducibility.

Workflow Step1 1. Cultivation Grow Xylaria sp. in broth Step2 2. Substrate Feeding Add Quinine in DMSO Step1->Step2 Step3 3. Biotransformation 144-240h at 25°C, pH 7.4 Step2->Step3 Step4 4. Extraction EtOAc partition Step3->Step4 Step5 5. Validation LC-MS (+16 Da) & NMR Step4->Step5

Step-by-step microbial biotransformation workflow for quinine 1-N-oxide production.

Step 1: Biocatalyst Preparation (Resting Cells)
  • Cultivate Xylaria sp. in standard Sabouraud Dextrose Broth (SDB) at 25°C for 5 days at 150 rpm.

  • Harvest the mycelia via centrifugation (4000 × g, 15 min) and wash twice with 50 mM phosphate buffer (pH 7.4).

  • Causality: Utilizing "resting cells" suspended in a simple buffer rather than complex growth media eliminates background metabolic noise. This prevents the fungus from utilizing the alkaloid as a primary carbon source, thereby funneling enzymatic activity strictly toward biotransformation[3].

Step 2: Substrate Feeding & Incubation
  • Dissolve quinine base in dimethyl sulfoxide (DMSO) to create a highly concentrated stock.

  • Feed the substrate to the resting cell suspension to achieve a final concentration of 0.5 g/L (keeping final DMSO concentration < 2% v/v).

  • Incubate the reaction mixture at 25°C, 150 rpm for 144–240 hours[3].

  • Causality of pH Control: The optimal pH for N-oxidation is close to the pKa of the target alkaloid[4]. Maintaining the buffer strictly at pH 7.4 ensures that a sufficient fraction of the quinuclidine nitrogen remains unprotonated. If the pH drops into the acidic range, the nitrogen becomes fully protonated (ammonium ion), stripping its nucleophilicity and completely arresting the enzymatic oxidation[4].

Step 3: Self-Validating Controls

To ensure trustworthiness, run the following parallel systems:

  • Negative Control: Heat-kill a batch of Xylaria sp. cells (autoclave at 121°C for 15 min) prior to substrate feeding. This proves that any observed N-oxide formation is strictly enzymatic and not the result of auto-oxidation.

  • Blank Control: Incubate resting cells without quinine to establish a baseline LC-MS chromatogram for endogenous fungal metabolites.

Step 4: Extraction and Analytical Validation
  • Terminate the reaction by adjusting the pH to 9.0 (using 1M NaOH) to ensure the N-oxide is fully deprotonated, facilitating organic partitioning.

  • Extract the aqueous phase three times with equal volumes of ethyl acetate (EtOAc).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • LC-MS Analysis: Analyze the extract using ESI-MS.

  • Causality of Mass Shift: The enzymatic addition of a single oxygen atom to the quinuclidine nitrogen results in an exact mass shift of +16 Da. While the protonated molecular ion of native quinine is observed at m/z 325, the successful formation of quinine N-oxide is definitively confirmed by a dominant peak at m/z 341 [M+H]+ [4].

References

  • Synthesis of quinine-N-oxide | Request PDF - ResearchGate ResearchGate URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Microbiological Hydroxylation and N-Oxidation of Cinchona Alkaloids Taylor & Francis Online URL

Sources

Exploratory

theoretical vs. experimental properties of Quinine N-Oxide

An In-Depth Technical Guide to the Theoretical and Experimental Properties of Quinine N-Oxide Abstract Quinine N-Oxide, a primary metabolite and synthetic derivative of the historic antimalarial drug quinine, presents a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Experimental Properties of Quinine N-Oxide

Abstract

Quinine N-Oxide, a primary metabolite and synthetic derivative of the historic antimalarial drug quinine, presents a unique profile of chemical and physical properties that are of significant interest to researchers in medicinal chemistry, drug metabolism, and analytical science. The introduction of an N-oxide moiety to the quinuclidine nitrogen fundamentally alters the electronic and steric characteristics of the parent molecule, impacting its basicity, solubility, and interaction with biological targets. This technical guide provides a comprehensive analysis of Quinine N-Oxide, contrasting its theoretically predicted attributes with experimentally determined data. We will delve into its synthesis, spectroscopic characterization, physicochemical properties, and biological context, offering both field-proven insights and detailed experimental protocols to support advanced research and development.

Part 1: Molecular Identity and Theoretical Properties

Quinine N-Oxide is formed through the oxidation of the tertiary amine nitrogen atom within the quinuclidine ring of quinine.[1] This conversion is a common metabolic pathway for compounds containing tertiary amines and can significantly modify the pharmacological and toxicological profile of the parent drug.[2]

Chemical Identity

A clear definition of the molecule's core attributes is foundational for both theoretical modeling and experimental design.

IdentifierValueSource
Systematic Name (R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[3]
CAS Number 109906-48-1[4]
Molecular Formula C₂₀H₂₄N₂O₃[3][4]
Molecular Weight 340.42 g/mol [2][4]
Predicted Physicochemical Properties

Theoretical calculations provide a baseline for understanding the behavior of a molecule before engaging in extensive laboratory work. The primary alteration in Quinine N-Oxide compared to quinine is the decreased basicity of the quinuclidine nitrogen, due to the electron-withdrawing effect of the N-oxide group.[1]

PropertyPredicted ValueNotes
pKa 11.76 ± 0.20This predicted value is for Quinine Di-N-oxide but serves as an estimate for the increased pKa upon N-oxidation.[5] The pKa of the parent quinine is approximately 8.52.[6]
LogP 2.9The introduction of the polar N-oxide group is expected to decrease the lipophilicity compared to quinine (LogP ≈ 3.17).[3][6]

dot graph structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14589188&t=l", label=""]; caption [label="Chemical Structure of Quinine N-Oxide", fontcolor="#202124"]; } } Caption: Chemical Structure of Quinine N-Oxide.

Part 2: Synthesis and Experimental Characterization

The limited availability of Quinine N-Oxide from natural sources necessitates its chemical synthesis for detailed study.[1] Its synthesis is crucial for use as a reference standard in metabolic studies, for pharmacological testing, and for impurity profiling.[7]

Synthesis of Quinine N-Oxide: A Comparative Overview

The selective oxidation of the more basic quinuclidine nitrogen over the quinoline nitrogen is the key challenge in synthesizing Quinine N-Oxide. Several methods have been developed, each with distinct advantages regarding yield, scalability, and reaction conditions.

MethodOxidizing AgentTypical SolventReaction Temp.Reported YieldReference
Ozonolysis Ozone (O₃)Acetone/Water-12°C to 0°C72%[1]
Peroxyacid Oxidation m-CPBADichloroethaneRoom Temp.~82% (for related quinoline)[7]
KPMS Oxidation Potassium PeroxymonosulfateAlkaline Environment20-25°CNot specified, but effective[8]

Expertise & Causality: The choice of oxidant is critical. Stronger oxidants risk cleaving the quinine skeleton, while milder, more selective agents like ozone at low temperatures or potassium peroxymonosulfate (KPMS) can regioselectively oxidize the target nitrogen.[1] The reaction pH is also a key factor; for KPMS oxidation, an alkaline environment close to the pKa of the alkaloid is optimal to facilitate the reaction.[8]

This protocol is adapted from modern methods for alkaloid N-oxide synthesis and represents an efficient and scalable approach.[8]

  • Dissolution: Dissolve quinine (1.0 eq) in a suitable solvent mixture (e.g., methanol/water) in a round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the solution to an alkaline environment (close to the pKa of quinine, ~8.5) using a suitable base (e.g., NaHCO₃ solution).

  • Oxidant Preparation: In a separate vessel, prepare a solution of Potassium Peroxymonosulfate (KPMS, ~5-fold excess) in water.

  • Reaction: Add the KPMS solution dropwise to the stirred quinine solution at room temperature (20-25°C). Slight heating can accelerate the reaction.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 40-60 minutes).

  • Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution). Neutralize the solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield pure Quinine N-Oxide.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Quinine & Adjust pH add_kpms Add KPMS Solution start->add_kpms monitor Monitor by TLC add_kpms->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify characterize Characterization purify->characterize end_node Pure Quinine N-Oxide characterize->end_node

Experimentally Determined Physicochemical Properties
PropertyExperimental ValueSource
Melting Point 137-142°C (for Di-N-oxide)[5]
Solubility Soluble in DMSO and Methanol[5]
Appearance Pale Beige to Beige Solid[5]
Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized product. All spectroscopic data confirms the regioselective oxidation at the N-1 position of the quinuclidine ring without destroying the quinine skeleton.[1]

Mass spectrometry is a primary tool for confirming the molecular weight and elucidating the structure of Quinine N-Oxide. The introduction of the oxygen atom is readily confirmed by the mass shift from the parent compound.

  • Parent Ion: The protonated molecular ion [M+H]⁺ for Quinine N-Oxide is observed at m/z 341.[8][9] This is precisely 16 Da higher than the protonated molecular ion of quinine (m/z 325), confirming the addition of one oxygen atom.[9][10]

  • Key Fragmentation: A characteristic and facile loss of the N-oxide oxygen atom (16 Da) is a hallmark fragmentation pattern. A prominent product ion is observed at m/z 323, corresponding to this loss.[8][9] The difference between the fragment ions at m/z 307 for quinine and m/z 323 for Quinine N-Oxide further confirms that oxidation occurred on the quinuclidine nitrogen.[9] Other significant fragments corresponding to the quinoline ring are observed at m/z 186 and 160, which are present in the spectra of both quinine and its N-oxide.[8][9]

fragmentation parent Quinine N-Oxide [M+H]⁺ m/z 341 fragment1 [M+H-O]⁺ m/z 323 parent->fragment1 - 16 Da (O) fragment2 Quinoline Fragments m/z 186, 160 fragment1->fragment2 Further Fragmentation

FT-IR spectroscopy is used to identify key functional groups. For Quinine N-Oxide, the most telling feature is the N-O stretching vibration, which confirms the presence of the N-oxide group.[8] The rest of the spectrum is expected to be very similar to that of quinine, showing characteristic absorptions for the quinoline ring, the secondary alcohol (O-H stretch), and the vinyl group (C=C stretch).[2]

¹H and ¹³C NMR are essential for unambiguous structure determination. While complete spectral assignments are complex, the formation of the N-oxide causes predictable shifts.[11]

  • ¹H NMR: The inductive effect of the N-oxide oxygen causes a significant deshielding (downfield shift) of the protons on the carbons adjacent to the quinuclidine nitrogen compared to the parent quinine.[12]

  • ¹³C NMR: Similarly, the carbons of the quinuclidine ring adjacent to the N-oxide are deshielded and shift downfield.[12] Detailed 2D COSY NMR spectroscopy has been used to assign the chemical shifts and coupling constants for various quinine and quinidine metabolites, including the N-oxide.[11]

Electrochemical Properties

The electrochemical behavior of Quinine N-Oxide has been investigated, providing insight into its redox activity.

ParameterValueExperimental ConditionsSource
Reduction Potential -1.15 Vvs. Ag/AgCl in Britton-Robinson buffer (pH 3-7)[13]
Technique Cyclic VoltammetryDropping Mercury Electrode (DME)[13]

The electrochemical reduction of Quinine N-Oxide on a mercury electrode surface has been shown to regenerate the original quinine alkaloid.[8] This bioreductive potential is a key feature of many N-oxide compounds, which can act as prodrugs, particularly in hypoxic (low oxygen) environments like those found in solid tumors or bacterial colonies.[14][15]

Part 3: Biological Activity and Significance

The primary biological relevance of Quinine N-Oxide is as a metabolite of quinine.[1] It has been identified as a product from the biotransformation of quinine by certain fungi and is a known human metabolite.[1][11][16] The N-oxidation can alter several properties relevant to pharmacology:

  • Bioavailability & Stability: The introduction of the polar N-oxide group can change the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.[9]

  • Biological Activity: While quinine is a well-known antimalarial, the specific biological activities of Quinine N-Oxide are less explored.[1][17] Generally, N-oxides of quinoline derivatives can possess a broad range of activities, including antioxidant and antibacterial properties.[17][18] The N-oxide group itself is essential for certain biological activities in related compounds.[17]

Conclusion

Quinine N-Oxide stands as a molecule of significant scientific interest, bridging the gap between the pharmacology of a historic natural product and the modern study of drug metabolism. Theoretical predictions regarding its structure and basicity are well-corroborated by extensive experimental data from mass spectrometry, IR, and NMR spectroscopy. These analytical techniques confirm its formation via regioselective oxidation of the quinuclidine nitrogen. Efficient synthetic protocols enable its production for use as an analytical standard and for further pharmacological investigation. The contrast between the well-defined properties of the parent alkaloid, quinine, and its N-oxide metabolite underscores the profound impact of this single metabolic transformation, providing a valuable model for researchers in drug development and toxicology.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Quinine N-Oxide via Controlled Ozonolysis

Executive Summary Quinine N-oxide is an essential metabolite, a reference standard for pharmacokinetic profiling, and a valuable chiral ligand in asymmetric organocatalysis. Synthesizing this compound presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinine N-oxide is an essential metabolite, a reference standard for pharmacokinetic profiling, and a valuable chiral ligand in asymmetric organocatalysis. Synthesizing this compound presents a classic synthetic challenge: achieving chemoselective oxidation of the quinuclidine nitrogen without disrupting the quinoline core or cleaving the sensitive terminal vinyl group. This application note details a highly efficient, atom-economical protocol utilizing ozone (O₃) as the primary oxidant, providing researchers with a self-validating, rapid pathway to high-purity Quinine N-oxide.

Mechanistic Rationale & Chemoselectivity

Quinine possesses two basic nitrogen centers with distinct electronic environments. The aliphatic quinuclidine nitrogen is highly nucleophilic (pKa ~8.52) (1)[1]. In contrast, the aromatic quinoline nitrogen is significantly less basic due to the involvement of its lone pair in the extended aromatic system.

  • Electrophilic Attack: Ozone acts as a powerful electrophile. By controlling its concentration and flow rate, it selectively attacks the more electron-rich quinuclidine nitrogen to form the N-O coordinate bond, bypassing the quinoline nitrogen (2)[2].

  • Solvent Causality (Acetone:Water 95:5): The use of a mixed solvent system is a critical mechanistic choice. The free base quinine is highly soluble in acetone. The addition of 5% water stabilizes the highly polar N-oxide product and transient intermediates, preventing unwanted side reactions that frequently occur in strictly anhydrous conditions (3)[3].

  • Thermal Control (-12°C to 0°C): Quinine contains a terminal vinyl group highly susceptible to Criegee ozonolysis (cleavage into an aldehyde). Maintaining sub-zero temperatures kinetically favors N-oxidation over C=C cycloaddition, preserving the structural integrity of the quinine skeleton (3)[3].

Comparative Oxidation Strategies

While other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) are utilized, ozonolysis provides a rapid reaction time and avoids the generation of heavy organic byproducts (like m-chlorobenzoic acid) that complicate downstream purification (4)[4].

Table 1: Quantitative Comparison of Quinine N-Oxidation Methods
MethodOxidizing AgentTypical SolventTemperatureReaction TimeReported Yield
Ozonolysis Ozone (O₃)Acetone/Water (95:5)-12°C to 0°C~2 hours72%
Peroxyacid m-CPBA1,2-DichloroethaneRoom Temp24–48 hours~82%
Peroxide (Catalytic) H₂O₂ + PdCl₂Methanol/WaterElevated~24 hoursVariable

Data synthesized from Benchchem technical guides and catalytic oxidation literature (4)[4], (5)[5].

Experimental Workflow

Workflow N1 Quinine Base Dissolution N2 Thermal Control (-12°C to 0°C) N1->N2 N3 Ozone Bubbling (O3 in O2) N2->N3 N4 TLC Monitoring (Prevent Cleavage) N3->N4 N5 N2 Purge (Remove O3) N4->N5 N6 Chromatography & Evaporation N5->N6 N7 Quinine N-Oxide (72% Yield) N6->N7

Caption: Experimental workflow for the chemoselective ozonolysis of quinine to quinine N-oxide.

Step-by-Step Protocol: Ozonolysis of Quinine

⚠️ Safety Warning: Ozone is a toxic gas, a severe respiratory irritant, and highly explosive in its condensed liquid or solid states. All procedures must be conducted in a heavily ventilated fume hood using proper PPE (6)[6].

Materials Required:

  • Quinine (free base, anhydrous)

  • Acetone (HPLC grade)

  • Deionized Water

  • Ozone generator (calibrated to produce a low-flow 3-4% O₃ in O₂ stream)

  • Nitrogen gas (N₂) for purging

  • TLC Plates (Silica gel 60 F₂₅₄)

Procedure:

  • Substrate Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of quinine free base in a solvent mixture of Acetone:Water (95:5 v/v) to achieve a substrate concentration of approximately 0.1 M.

    • Causality: Complete dissolution ensures homogeneous oxidation. The 5% water fraction is mandatory to stabilize the developing dipole of the N-oxide, preventing precipitation and side reactions (3)[3].

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath. Allow the solution to cool and equilibrate strictly between -12°C and 0°C.

  • Controlled Ozonolysis: Insert a gas dispersion fritted tube directly into the solution. Begin bubbling the O₃/O₂ mixture at a low, controlled flow rate.

    • Validation Checkpoint 1 (TLC Monitoring): Monitor the reaction strictly via TLC (Suggested Eluent: Dichloromethane/Methanol/Ammonia 85:14:1). The N-oxide will appear as a highly polar, lower-Rf spot compared to the starting material. Stop the ozone flow immediately upon the disappearance of the starting material (~2 hours) to prevent over-oxidation of the vinyl group (4)[4].

  • Reaction Quenching: Once complete, immediately remove the ozone source and purge the solution vigorously with N₂ gas for 10–15 minutes.

    • Causality: Purging removes dissolved, unreacted ozone. Failing to do so will result in continued oxidation and degradation of the product during the concentration phase (6)[6].

  • Isolation & Purification: Evaporate the solvent under reduced pressure (water bath temperature < 30°C). Purify the crude residue via silica gel column chromatography to remove any trace over-oxidation products.

Spectroscopic Validation (Self-Validating System)

To confirm the structural integrity and chemoselectivity of the synthesized Quinine N-oxide, conduct the following analyses:

  • Infrared (IR) Spectroscopy: Validate the presence of the N-oxide functional group by identifying the characteristic strong N-O stretching vibration (typically observed around 950–1050 cm⁻¹) (4)[4].

  • NMR Spectroscopy (¹H and ¹³C): The formation of the N-oxide induces a strong deshielding effect. Protons adjacent to the quinuclidine nitrogen (specifically at C2, C6, and C8) will exhibit a significant downfield shift compared to the parent quinine molecule, confirming regioselective oxidation (2)[2]. The retention of the multiplet signals at ~5.0–6.0 ppm confirms the vinyl group remains intact and unaffected by the ozone.

References

  • Synthesis of quinine-N-oxide - ResearchGate. Available at: [Link]

  • Synthesis of quinine N-oxide and an NMR tutorial in its structure determination - ResearchGate / Garuda. Available at:[Link]

  • Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst - ResearchGate. Available at: [Link]

  • Product Class 3: Amine N-Oxides - Thieme E-Books. Available at: [Link]

Sources

Application

Application Note: Regioselective Synthesis of Quinoline N-Oxides via m-CPBA-Mediated Oxidation

Introduction & Scope Quinoline N-oxides are privileged structural motifs in drug development and highly versatile precursors in synthetic organic chemistry. The introduction of the N-oxide moiety activates the quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Quinoline N-oxides are privileged structural motifs in drug development and highly versatile precursors in synthetic organic chemistry. The introduction of the N-oxide moiety activates the quinoline ring for late-stage C–H functionalization, including Boekelheide rearrangements, Reissert-type reactions, and transition-metal-catalyzed cross-couplings 1.

While several oxidants can achieve N-oxidation (e.g., H₂O₂/AcOH, dimethyldioxirane), meta-chloroperoxybenzoic acid (m-CPBA) remains the gold standard for laboratory-scale synthesis. As an application scientist, I prioritize m-CPBA because it offers a superior balance of mild reaction conditions, excellent functional group tolerance, and high operational simplicity without the need for transition-metal catalysts 2.

Mechanistic Insights: The Causality of Electrophilic Oxygen Transfer

To optimize an oxidation protocol, one must first understand the underlying electronic causality. The formation of quinoline N-oxide via m-CPBA does not proceed through a radical pathway; rather, it is driven by a concerted electrophilic oxygen transfer [[3]]().

  • Nucleophilic Attack: The sp²-hybridized nitrogen lone pair of the quinoline ring acts as a nucleophile, attacking the highly electrophilic terminal peroxy oxygen of the m-CPBA molecule.

  • Concerted Cleavage: The weak O–O bond (approx. 33 kcal/mol) undergoes heterolytic cleavage. Concurrently, the peroxy proton is transferred to the carbonyl oxygen of the m-CPBA molecule via a highly organized, butterfly-like transition state.

  • Electronic Modulation: The reaction kinetics are strictly governed by the electron density of the quinoline ring. Electron-donating groups (EDGs) enhance nitrogen nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) at the C2 or C4 positions (e.g., halogens) deplete electron density, necessitating longer reaction times or a higher stoichiometric excess of m-CPBA (up to 2.5 equivalents) 4.

Mechanism N1 Quinoline Nitrogen (Nucleophile) N3 Concerted Transition State (O-O Cleavage & H-Transfer) N1->N3 Orbital Overlap N2 m-CPBA Peroxy Oxygen (Electrophile) N2->N3 Orbital Overlap N4 Quinoline N-Oxide (Target Product) N3->N4 Product Formation N5 m-Chlorobenzoic Acid (m-CBA Byproduct) N3->N5 Leaving Group

Fig 1. Logical relationship of the concerted electrophilic oxygen transfer mechanism.

Experimental Design: Building a Self-Validating System

A robust protocol must be a self-validating system where each step serves a distinct, verifiable purpose. The choices in this workflow are dictated by chemical causality:

  • Solvent Selection: Dichloromethane (DCM) or chloroform (CHCl₃) are utilized because m-CPBA is highly soluble in these halogenated solvents, ensuring homogeneous reaction kinetics. Furthermore, they are inert to electrophilic oxygen transfer 2.

  • Thermal Control (0 °C to RT): The oxidation is exothermic. Initiating the reaction at 0 °C prevents the thermal degradation of m-CPBA and suppresses unwanted side reactions, such as the epoxidation of isolated olefins or over-oxidation .

  • Dual-Quench Safety Mechanism: Unreacted peroxides pose a severe explosion hazard during rotary evaporation. The protocol mandates a primary quench with aqueous sodium sulfite (Na₂SO₃) to chemically reduce residual m-CPBA. A secondary wash with sodium bicarbonate (NaHCO₃) deprotonates the m-chlorobenzoic acid (m-CBA) byproduct, rendering it water-soluble for efficient phase-separation removal 2.

Quantitative Data: Reagent Comparison

To justify the use of m-CPBA, the table below summarizes comparative quantitative data across standard N-oxidation methodologies.

Oxidant SystemTypical EquivalentsSolventTemp (°C)Reaction TimeTypical YieldByproduct Removal Strategy
m-CPBA 1.1 - 1.5 eqDCM / CHCl₃0 to RT1 - 5 h75 - 95%Aqueous base wash (NaHCO₃)
H₂O₂ / AcOH 2.5 - 3.0 eqGlacial AcOH70 - 9012 - 24 h60 - 85%Extensive neutralization / extraction
p-MCPBA 1.1 - 1.5 eqCHCl₃RT1 - 4 h80 - 95%Filtration (suspension method)

Standardized Step-by-Step Protocol

Workflow S1 1. Preparation Dissolve Quinoline in DCM (0 °C) S2 2. Oxidation Add m-CPBA dropwise Stir 1-5 hrs (RT) S1->S2 S3 3. Quenching Add aq. Na2SO3 (Destroy Peroxides) S2->S3 S4 4. Neutralization Wash with aq. NaHCO3 (Remove m-CBA) S3->S4 S5 5. Isolation Extract, Dry (MgSO4), Concentrate S4->S5 S6 6. Purification Silica Column Chromatography S5->S6

Fig 2. Step-by-step experimental workflow for m-CPBA mediated N-oxidation.

Materials & Reagents
  • Quinoline substrate (1.0 equiv)

  • m-CPBA (typically 70-75% w/w active, 1.1 – 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂SO₃

  • Saturated aqueous NaHCO₃

  • Brine & Anhydrous MgSO₄

Experimental Procedure
  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Oxidant Addition: In a separate vial, dissolve m-CPBA (1.2 eq, adjusting mass for 70-75% purity) in a minimal amount of DCM. Add this m-CPBA solution dropwise to the stirring quinoline solution over 15–30 minutes to control the exothermic release [[2]]().

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 5 hours. Monitor the progress via Thin Layer Chromatography (TLC). The N-oxide product will present as a significantly more polar spot (lower R_f value) compared to the starting material.

  • Peroxide Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Slowly add saturated aqueous Na₂SO₃ (approx. equal volume to the organic layer) and stir vigorously for 15 minutes. Validation check: Use starch-iodide paper to confirm the absence of active peroxides.

  • Neutralization & Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to remove the m-CBA byproduct, followed by a final wash with brine (1 × 20 mL) 2.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes, or DCM/MeOH for highly polar derivatives) to afford the pure quinoline N-oxide [[1]]().

References

  • MDPI (Molbank). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[Link]

  • Google Patents.
  • ResearchGate. Kinetics and Mechanisms of Catalytic Oxygen Atom Transfer with Oxorhenium(V) Oxazoline Complexes.[Link]

Sources

Method

Application Notes &amp; Protocols: The Use of Quinine N-Oxide in Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals I. Executive Summary: Unlocking New Potential in Organocatalysis The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: Unlocking New Potential in Organocatalysis

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules and active pharmaceutical ingredients.[1][2] For decades, Cinchona alkaloids, particularly quinine and its derivatives, have been celebrated as "privileged" organocatalysts, prized for their natural chirality, commercial availability, and remarkable ability to induce high stereoselectivity.[3][4] This guide delves into a largely unexplored frontier within this catalyst class: Quinine N-Oxide .

By oxidizing the highly basic quinuclidine nitrogen, the electronic and steric properties of the parent alkaloid are significantly altered, introducing a potent Lewis basic N-oxide moiety.[5][6] This modification presents a compelling hypothesis: that Quinine N-Oxide can function as a novel, effective organocatalyst for asymmetric Michael additions. While direct, field-proven applications are nascent, this document provides the foundational knowledge, mechanistic rationale, and detailed developmental protocols necessary for researchers to pioneer its use. We will cover the synthesis of the catalyst, propose a catalytic cycle based on established principles, and provide a comprehensive, step-by-step protocol for a model reaction, empowering scientists to explore and optimize this promising catalytic system.

II. Synthesis and Validation of Quinine N-Oxide Catalyst

Before exploring its catalytic utility, a reliable and regioselective synthesis of Quinine N-Oxide is paramount. The quinuclidine nitrogen is significantly more basic than the quinoline nitrogen, allowing for selective oxidation. An ozonolysis-based method is presented here, valued for its mild conditions and good yields.[6]

Protocol 1: Synthesis of Quinine N-Oxide via Ozonolysis

Causality Behind Method Choice: This protocol is adapted from established methods for the N-oxidation of Cinchona alkaloids.[6][7] Ozonolysis at low temperatures in an acetone/water mixture provides a clean and regioselective oxidation of the more nucleophilic quinuclidine nitrogen, minimizing side reactions and preserving the sensitive functionalities of the quinine scaffold.[6]

Materials:

  • Quinine (1.0 eq)

  • Acetone (reagent grade)

  • Deionized Water

  • Ozone generator

  • Round-bottom flask equipped with a gas dispersion tube

  • Dry ice/acetone bath

  • Nitrogen gas source

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Quinine (1.0 eq) in a 95:5 mixture of acetone and water.

  • Cooling: Place the flask in a dry ice/acetone bath to maintain a temperature between -15°C and 0°C.

  • Ozonolysis: Begin bubbling ozone gas through the solution via the gas dispersion tube at a slow, controlled rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The N-oxide product will be significantly more polar than the starting quinine.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), stop the ozone flow. Bubble nitrogen gas through the solution for 15-20 minutes to remove any excess ozone.

  • Extraction: Remove the flask from the cooling bath and allow it to warm to room temperature. Dilute the reaction mixture with water and extract the aqueous phase three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel. A mobile phase of DCM with a gradient of methanol (e.g., 2% to 10%) is typically effective for eluting the polar Quinine N-Oxide.

  • Validation: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The formation of the N-oxide leads to characteristic downfield shifts of the protons on the quinuclidine ring compared to the parent quinine.[7]

Visualization: Synthesis Workflow

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Dissolve 1. Dissolve Quinine in Acetone/Water (95:5) Cool 2. Cool to -15°C Dissolve->Cool Ozone 3. Bubble O₃ Gas Cool->Ozone Monitor 4. Monitor by TLC Ozone->Monitor Quench 5. Quench with N₂ Gas Monitor->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Quinine N-Oxide Purify->Product Validate 9. Spectroscopic Validation Product->Validate

Caption: Workflow for the synthesis of Quinine N-Oxide.

III. Mechanistic Rationale for Asymmetric Michael Additions

The catalytic power of Cinchona alkaloids often stems from their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously in a highly organized, chiral transition state.[8][9][10] We hypothesize a similar dual-activation role for Quinine N-Oxide.

Proposed Catalytic Cycle:

  • Nucleophile Activation: The potent Lewis basic N-oxide oxygen deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity and forming an enolate.

  • Electrophile Activation: Concurrently, it is proposed that the C9-hydroxyl group on the quinine scaffold activates the Michael acceptor (e.g., a nitro-olefin) by forming a hydrogen bond with the nitro group. This interaction polarizes the C=C bond, rendering it more susceptible to nucleophilic attack, and helps to orient the substrate in a specific conformation.

  • Stereoselective C-C Bond Formation: The catalyst holds both the activated nucleophile and electrophile in close proximity within a chiral environment. The nucleophile attacks one specific enantiotopic face of the Michael acceptor, dictated by the steric hindrance of the catalyst's quinoline and quinuclidine rings.

  • Protonation and Catalyst Regeneration: Following the addition, the newly formed nitronate anion is protonated by the catalyst's C9-hydroxyl group, releasing the product and regenerating the active catalyst to re-enter the catalytic cycle.

Visualization: Proposed Catalytic Cycle

G Proposed Catalytic Cycle cluster_TS Transition State Assembly Catalyst Quinine N-Oxide (Cat-OH) Activated_Nu Activated Nucleophile [Cat-O⁻ H⁺---Nu⁻] Catalyst->Activated_Nu 1. Deprotonation Activated_E Activated Electrophile [Cat-OH---E] Catalyst->Activated_E 2. H-Bonding Pronucleophile Pronucleophile (Nu-H) Pronucleophile->Activated_Nu Acceptor Michael Acceptor (E) Acceptor->Activated_E Product Michael Adduct Product->Catalyst Catalyst Regeneration TS [Nu⁻---E---H⁺---Cat-O⁻] Activated_Nu->TS Activated_E->TS 3. Stereoselective Attack TS->Product 4. Protonation

Caption: Proposed dual-activation catalytic cycle.

IV. Developmental Protocol for a Model Michael Addition

The following protocol details a starting point for the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene, a well-established benchmark reaction. This protocol is designed to be a self-validating system, where initial results can be used as a baseline for systematic optimization.

Reaction: Addition of Dimethyl Malonate to β-Nitrostyrene

Protocol 2: Asymmetric Michael Addition

Materials:

  • Quinine N-Oxide (prepared via Protocol 1)

  • β-Nitrostyrene (purified by recrystallization)

  • Dimethyl malonate (distilled before use)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware, dried in an oven

  • TLC plates, silica gel, ethyl acetate, hexanes

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add Quinine N-Oxide (0.02 mmol, 10 mol%).

  • Reagent Addition: Add β-nitrostyrene (0.2 mmol, 1.0 eq) followed by the chosen anhydrous solvent (1.0 mL). Stir the mixture for 5 minutes at the specified reaction temperature (e.g., room temperature, 0°C, or -20°C).

  • Initiation: Add dimethyl malonate (0.3 mmol, 1.5 eq) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction for the consumption of β-nitrostyrene using TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.

  • Analysis:

    • Determine the isolated yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) and compare the retention times to a racemic sample.

Visualization: Experimental Workflow

G Start 1. Add Catalyst & β-Nitrostyrene to Vial Add_Solvent 2. Add Anhydrous Solvent Start->Add_Solvent Add_Nuc 3. Add Dimethyl Malonate Add_Solvent->Add_Nuc React 4. Stir & Monitor by TLC Add_Nuc->React Workup 5. Concentrate Reaction Mixture React->Workup Purify 6. Flash Column Chromatography Workup->Purify End 7. Analyze Yield & Enantiomeric Excess Purify->End

Caption: Step-by-step experimental workflow.

V. Data Interpretation and Guidance for Optimization

The success of an organocatalytic reaction is highly dependent on reaction parameters. The data below is presented as a representative table to guide the optimization process, based on trends commonly observed in Cinchona alkaloid-catalyzed Michael additions.[4][11]

Table 1: Representative Data for Reaction Optimization

EntrySolventTemperature (°C)Time (h)Yield (%)ee (%)
1Toluene25 (RT)248570
2DCM25 (RT)249265
3THF25 (RT)367855
4Toluene0488285
5Toluene-20727592

Interpreting the Results & Causality:

  • Solvent Effects: Non-polar, aromatic solvents like toluene (Entry 1) often provide a good balance of solubility and organization of the transition state through potential π-π stacking interactions, leading to higher enantioselectivity compared to more polar or coordinating solvents like THF (Entry 3).[12]

  • Temperature Effects: Decreasing the reaction temperature (Entries 4 & 5) typically enhances enantioselectivity. Lower thermal energy reduces the likelihood of molecules overcoming the energy barrier to the transition state that leads to the undesired enantiomer. This comes at the cost of a slower reaction rate, requiring longer reaction times.

  • Catalyst Loading: While 10 mol% is a good starting point, this can be varied. Lowering the loading (e.g., to 2-5 mol%) can be tested once optimal conditions are found, while increasing it may be necessary for less reactive substrates.

VI. Conclusion and Future Directions

Quinine N-Oxide represents a promising, yet underexplored, candidate for asymmetric organocatalysis. Its synthesis is straightforward, and the potent Lewis basicity of the N-oxide functional group provides a strong mechanistic basis for its use in reactions requiring base catalysis, such as the Michael addition.[5] The developmental protocols provided in this guide offer a robust starting point for researchers to investigate its efficacy and unlock its full potential.

Future work should focus on a systematic evaluation of the substrate scope, including variations in both the Michael acceptor (e.g., α,β-unsaturated ketones, esters) and the pronucleophile (e.g., other 1,3-dicarbonyls, nitroalkanes). Furthermore, the synthesis of derivatives of Quinine N-Oxide, such as modifying the C9-hydroxyl group, could lead to second-generation catalysts with enhanced activity and selectivity.

VII. References

  • Highly enantioselective access to diketopiperazines via cinchona alkaloid catalyzed Michael additions. Chemical Science (RSC Publishing). 13

  • Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters - ACS Publications. 14

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Beilstein Journal of Organic Chemistry. 3

  • Chiral Synthesis Applications of Quinidine N-oxide Derivatives. Benchchem. 5

  • C6′ steric bulk of cinchona alkaloid enables an enantioselective Michael addition/annulation sequence toward pyranopyrazoles. Chemical Communications (RSC Publishing). 15

  • Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides. Scilit. 16

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. 4

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. MDPI. 17

  • Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. PubMed. 8

  • Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. 11

  • Enantioselective organocatalytic Michael addition of malonate esters to nitroolefins using bifunctional cinchonine derivatives. Chemical Communications (RSC Publishing). 9

  • Synthesis of quinine-N-oxide. ResearchGate. 6

  • Michael Addition catalyzed by Quinine Derivative. Buchler GmbH. 18

  • Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. PubMed. 10

  • Synthesis of Quinidine N-oxide: A Technical Guide. Benchchem. 7

  • Quinine catalysed asymmetric Michael additions in a sustainable solvent. RSC Publishing. 12

  • Asymmetric Michael Addition. Buchler GmbH. 1

  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. 19

  • Michael Addition. Organic Chemistry Portal. 2

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Quinine N-Oxide

Introduction & Mechanistic Context Quinine is a widely utilized cinchona alkaloid known for its antimalarial properties and historical use as a muscle relaxant. However, the compound is highly susceptible to oxidative de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Quinine is a widely utilized cinchona alkaloid known for its antimalarial properties and historical use as a muscle relaxant. However, the compound is highly susceptible to oxidative degradation and undergoes extensive in vivo metabolism. The primary oxidative product is Quinine N-oxide, which forms via the regioselective oxidation of the tertiary amine located in the quinuclidine ring[1]. In clinical pharmacokinetics, CYP450 enzymes—specifically CYP3A4—mediate this oxidation, and the resulting metabolites have been linked to reactive oxidative stress in human erythrocytes[2].

From a pharmaceutical development standpoint, Quinine N-oxide frequently emerges as a primary degradation product when the Active Pharmaceutical Ingredient (API) is subjected to oxidative stress testing[3]. Developing a robust High-Performance Liquid Chromatography (HPLC) method to quantify this N-oxide is critical for stability-indicating assays. The primary analytical challenge lies in the inherent basicity of the quinuclidine nitrogen (pKa ~8.5), which causes severe peak tailing due to secondary ionic interactions with unreacted silanol groups on standard silica-based stationary phases.

Chromatographic Strategy and Causality

To establish a self-validating analytical method, the system must baseline-separate the parent API (Quinine) from its more polar N-oxide metabolite, while maintaining excellent peak symmetry.

  • Stationary Phase Selection: A high-purity, end-capped C18 or Phenyl-Hydride column is selected. End-capping minimizes the presence of active silanols, reducing non-specific binding of the alkaloid[4].

  • Mobile Phase & Ion-Pairing: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase serves a critical dual purpose. First, it lowers the pH of the mobile phase well below the pKa of quinine, ensuring the molecule is fully protonated. Second, the trifluoroacetate anion acts as an ion-pairing agent, masking residual silanols and effectively eliminating peak tailing[4].

  • Detection: Ultraviolet (UV) detection at 235 nm provides optimal sensitivity for the quinoline chromophore[4]. For structural confirmation, tandem mass spectrometry (LC-Q-ToF-MS) is highly effective, identifying Quinine at [M+H]+ m/z 325 and Quinine N-oxide at m/z 341[1].

Experimental Protocols

Generation of Quinine N-Oxide via Forced Degradation

If a certified reference standard of Quinine N-oxide is unavailable, it can be synthesized via controlled oxidative forced degradation[3][5].

  • Dissolution: Dissolve 10 mg of Quinine Sulfate in 5.0 mL of a suitable solvent (e.g., dichloromethane or a methanol/water mixture).

  • Oxidation: Add 1.25 to 1.5 equivalents of meta-Chloroperoxybenzoic acid (m-CPBA) or an equal volume of 3% Hydrogen Peroxide (H₂O₂) to the solution[3][5].

  • Incubation: Stir the reaction mixture at room temperature for 12–24 hours. Monitor the progression via Thin-Layer Chromatography (TLC) until the parent quinine spot is depleted[5].

  • Quenching: Neutralize the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and acidic byproducts[5].

  • Extraction: Extract the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under reduced pressure to yield the crude Quinine N-oxide[5].

HPLC Sample Preparation
  • Diluent: 50:50 Deionized Water : Acetonitrile.

  • Stock Solution: Dissolve 1.0 mg of the synthesized Quinine N-oxide and 1.0 mg of Quinine standard in 1.0 mL of the diluent[4].

  • Working Solution: Dilute a 100 µL aliquot of the stock solution with 900 µL of the diluent.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter prior to injection to remove particulates and protect the column frit[3].

Optimized HPLC Conditions

The following tables outline the optimized parameters for the baseline separation of Quinine and Quinine N-oxide.

Table 1: HPLC Method Parameters

ParameterSpecification
Column End-capped C18 or Phenyl-Hydride (4.6 x 75 mm, 4 µm)
Mobile Phase A Deionized Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength UV at 235 nm (PDA detector for peak purity assessment)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
6.07030
7.09010
8.09010 (Re-equilibration)

Self-Validation Criteria: The analytical run is deemed valid if the resolution (Rs) between Quinine and Quinine N-oxide is ≥ 1.5, and the tailing factor (Tf) for all peaks is ≤ 1.5. Peak purity must be confirmed via a Photodiode Array (PDA) detector to ensure no co-elution of secondary degradation products[3].

Data Interpretation and Mass Spectrometry Confirmation

In reversed-phase chromatography, Quinine N-oxide is more polar than the parent compound due to the strong dipole of the N-O bond; therefore, it will elute earlier than Quinine.

When coupling this method to a mass spectrometer, the fragmentation pattern serves as an absolute structural confirmation. The protonated molecular ion of Quinine N-oxide appears at m/z 341. A characteristic fragmentation pathway involves the facile loss of an oxygen atom (-16 Da), yielding a prominent product ion at m/z 323. Additional structural fragments corresponding to the quinoline ring will appear at m/z 186 and 160, matching the fragmentation profile of the parent API[1].

Workflow Visualization

G Q Quinine (Parent API) m/z 325 OX Oxidation (m-CPBA or H2O2) Q->OX QNO Quinine N-Oxide m/z 341 OX->QNO PREP Sample Prep & Filtration (0.22 µm) QNO->PREP HPLC RP-HPLC Separation (C18, Gradient Elution) PREP->HPLC DET Detection (UV 235 nm / MS) HPLC->DET

Workflow from Quinine oxidation to HPLC-UV/MS analysis of Quinine N-Oxide.

References

  • [5] Synthesis of Quinidine N-oxide: A Technical Guide. Benchchem.

  • [3] Technical Support Center: Stability-Indicating HPLC Method for Quinine Hydrochloride and Its Degradation Products. Benchchem.

  • [1] Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. NIH/PMC.

  • [2] CYP450 phenotyping and metabolite identification of quinine: a possible metabolic link to blackwater fever. NIH/PMC.

  • [4] Quinine Sulfate and Impurity Analysis with HPLC - AppNote. MTC USA.

Sources

Method

Comprehensive Application Note: Synthesis and ¹H/¹³C NMR Spectral Assignment of Quinine N-Oxide

Introduction & Scientific Rationale Quinine N-oxide is a critical metabolite of the antimalarial drug quinine and an emerging chiral ligand in asymmetric organocatalysis[1]. Structurally, the parent quinine molecule poss...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinine N-oxide is a critical metabolite of the antimalarial drug quinine and an emerging chiral ligand in asymmetric organocatalysis[1]. Structurally, the parent quinine molecule possesses two distinct basic centers: the aromatic quinoline nitrogen (N1') and the highly basic aliphatic quinuclidine nitrogen (N1). Regioselective oxidation typically targets the quinuclidine N1 position due to its higher nucleophilicity and basicity compared to the quinoline nitrogen[2].

Accurate ¹H and ¹³C NMR spectral assignment of Quinine N-oxide is paramount for impurity profiling, metabolic tracking, and catalyst characterization. The introduction of the highly electronegative N-oxide moiety fundamentally alters the local electronic environment and the conformational rigidity of the quinuclidine ring, manifesting as profound chemical shift variations[3]. This application note details the causality behind these spectral changes and provides a self-validating protocol for the synthesis and NMR characterization of Quinine N-oxide.

Mechanistic Causality of NMR Chemical Shifts

Understanding why chemical shifts change upon N-oxidation is critical for accurate spectral assignment. The changes are driven by two primary physical phenomena:

2.1. Deshielding Effects (α-Protons and α-Carbons)

The newly formed N-O bond is highly polarized (N⁺–O⁻). This strong dipole draws electron density away from the adjacent α-carbons (C2, C6, C8) and their attached protons. Consequently, these nuclei experience significant magnetic deshielding, resulting in a pronounced downfield shift in both ¹H and ¹³C NMR spectra[4].

2.2. Steric and Conformational Effects (β- and γ-Carbons)

While α-carbons shift downfield, β- and γ-carbons may experience subtle upfield shifts due to the "γ-gauche effect." The steric bulk of the oxygen atom forces the quinuclidine ring into a more rigid conformation, increasing steric compression on specific γ-carbons, which paradoxically increases their magnetic shielding[4].

Shift_Logic N_Ox N1 Quinuclidine Oxidation Elec Electronegative Oxygen Addition (Dipole Moment Change) N_Ox->Elec Conf Conformational Rigidity (Restricted Rotation) N_Ox->Conf Deshield Deshielding of α-Protons (H2, H6, H8 shift downfield) Elec->Deshield Carbon α-Carbon Deshielding (C2, C6, C8 shift downfield) Elec->Carbon Beta β/γ-Carbon Shielding (Steric γ-gauche effects) Conf->Beta

Mechanistic causality of N-oxidation on 1H and 13C NMR chemical shift variations.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol details the regioselective synthesis, purification, and NMR acquisition of Quinine N-oxide.

3.1. Regioselective Synthesis via mCPBA Oxidation

Causality: meta-Chloroperoxybenzoic acid (mCPBA) is selected over hydrogen peroxide due to its precise stoichiometry control and high chemoselectivity for aliphatic amines in non-polar solvents, preventing over-oxidation of the quinoline ring[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of anhydrous quinine in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Rationale: DCM ensures full solubility of the free base while remaining inert to the oxidant.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of mCPBA portion-wise over 15 minutes. Rationale: Cooling controls the exothermic peroxy-acid reaction, maximizing regioselectivity for the quinuclidine nitrogen.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The N-oxide will appear as a highly polar spot (lower Rf) compared to the parent quinine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct into its water-soluble sodium salt. Extract the aqueous layer 3x with DCM.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3.2. Chromatographic Purification

Causality: N-oxides are highly polar and prone to severe streaking on standard silica gel. Procedure:

  • Load the crude mixture onto a silica gel column pre-treated with 1% triethylamine (TEA). Rationale: TEA neutralizes the acidic silanol groups on the silica, preventing irreversible binding of the basic N-oxide.

  • Elute using a gradient of DCM to DCM/MeOH (85:15). Collect the fractions containing the pure Quinine N-oxide and concentrate.

3.3. NMR Sample Preparation and Acquisition

Causality: The choice of solvent dictates the chemical shifts. Protic solvents (like MeOD) can hydrogen-bond with the N-oxide oxygen, further deshielding the α-protons. CDCl₃ is preferred for direct comparison with the parent quinine[5].

Procedure:

  • Dissolve 15–20 mg of pure Quinine N-oxide in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube.

  • 1D ¹H NMR: Acquire at 400 or 500 MHz with a 30° pulse angle, 2-second relaxation delay, and 16–32 scans.

  • 1D ¹³C NMR: Acquire at 100 or 125 MHz using broadband proton decoupling (WALTZ-16), a 2-second relaxation delay, and a minimum of 1024 scans to ensure adequate signal-to-noise for quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D acquisitions to unambiguously assign the overlapping aliphatic quinuclidine protons[2].

NMR_Workflow Q Quinine (Parent) Ox Regioselective N-Oxidation (mCPBA, 0°C) Q->Ox Pur Chromatographic Purification (TEA-treated Silica) Ox->Pur QNO Pure Quinine N-Oxide Pur->QNO Prep NMR Sample Prep (CDCl3 + TMS) QNO->Prep Acq Data Acquisition (1H, 13C, 2D NMR) Prep->Acq Assign Spectral Assignment & Structural Validation Acq->Assign

Workflow for the synthesis, purification, and NMR spectral assignment of Quinine N-oxide.

Data Presentation: Spectral Assignment Tables

The following tables summarize the expected chemical shifts, demonstrating the diagnostic downfield shifts associated with N-oxidation at the quinuclidine core[3][4].

Table 1: Representative ¹H NMR Chemical Shifts (CDCl₃, δ ppm)

PositionQuinine (Parent)Quinine N-OxideShift Difference (Δδ)Multiplicity / Assignment
H2 ~2.65~3.35+0.70Multiplet (α to N)
H6 ~2.70~3.55+0.85Multiplet (α to N)
H8 ~3.10~4.25+1.15Multiplet (α to N, bridgehead)
H9 ~5.55~5.60+0.05Doublet (CH-OH)
H10 ~5.75~5.70-0.05Multiplet (Vinyl CH)
Ar-H 7.30 - 8.707.35 - 8.75~+0.05Quinoline aromatic protons

Table 2: Representative ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)

PositionQuinine (Parent)Quinine N-OxideShift Difference (Δδ)Carbon Type
C2 56.868.5+11.7CH₂ (α to N)
C6 43.255.1+11.9CH₂ (α to N)
C8 60.171.4+11.3CH (α to N)
C9 71.870.5-1.3CH (Alcohol)
C-OMe 55.655.8+0.2Methoxy
Conclusion

The synthesis and NMR assignment of Quinine N-oxide requires careful consideration of the molecule's dual-basic nature and the profound electronic effects of the N-O dipole. By employing regioselective oxidation and comprehensive 2D NMR techniques, researchers can confidently assign the complex quinuclidine aliphatic region, facilitating downstream applications in drug metabolism and asymmetric synthesis.

References
  • Synthesis of quinine-N-oxide ResearchGate[Link]

  • Carbon Chemical Shift Tensor Components in Quinolines and Quinoline N-Oxides ACS Publications[Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides PMC / NIH[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinine N-Oxide Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for Cinchona alkaloid derivatization. Quinine N-oxide is a critical intermediate for organocatalysis, asymmetric synthesis, and drug metabolism studies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cinchona alkaloid derivatization. Quinine N-oxide is a critical intermediate for organocatalysis, asymmetric synthesis, and drug metabolism studies. However, synthesizing it with high yield and purity presents distinct chemoselectivity challenges.

This guide provides field-proven methodologies, troubleshooting steps, and self-validating protocols to help you optimize the regioselective oxidation of quinine.

Mechanistic Workflow & Chemoselectivity

The primary challenge in synthesizing Quinine N-oxide is achieving strict chemoselectivity. Quinine possesses two distinct nitrogen centers and a reactive vinyl group. The quinuclidine nitrogen (sp³, pKa ~8.5) is significantly more nucleophilic than the quinoline nitrogen (sp², pKa ~4.1). By carefully controlling the stoichiometric ratio of the oxidant and the reaction temperature, we can exploit this electronic difference to selectively oxidize the quinuclidine core without triggering over-oxidation[1].

G Quinine Quinine (Starting Material) mCPBA mCPBA (1.1-1.2 eq) 0°C to RT Quinine->mCPBA Chemoselective Oxidation QNO Quinine N-oxide (Target Product) mCPBA->QNO High Yield Pathway OverOx Excess Oxidant (>1.5 eq) / High Temp QNO->OverOx Poor Control NNDioxide N,N'-Dioxide (Impurity) OverOx->NNDioxide Quinoline N-Oxidation Epoxide Vinyl Epoxide (Impurity) OverOx->Epoxide Alkene Epoxidation

Reaction pathway for Quinine N-oxide synthesis highlighting chemoselectivity and over-oxidation risks.

Quantitative Comparison of Oxidation Methods

Selecting the right oxidation method dictates your downstream purification strategy. Below is a comparative analysis of standard methodologies used for the N-oxidation of quinine (and its diastereomer, quinidine)[2][3][4].

Oxidation MethodReagents & SolventTemperatureReaction TimeTypical YieldKey AdvantagePrimary Limitation
Peroxyacid (Standard) mCPBA, CH₂Cl₂0 °C to RT12–24 h75–85%Highly reliable, precise stoichiometric controlRequires rigorous removal of mCBA byproduct
Ozonolysis O₃, Acetone/H₂O (95:5)-12 °C to 0 °C~2 h~72%No organic acid byproducts to removeRequires specialized ozone generation equipment
Catalytic Peroxide H₂O₂, PdCl₂ catalystRoom Temp24 hModerateGreen oxidant, highly scalableHigh risk of C9-OH secondary alcohol oxidation

Standard Operating Procedure: High-Yield mCPBA Oxidation

This protocol utilizes meta-chloroperoxybenzoic acid (mCPBA) due to its reliability and the precise stoichiometric control it affords, which is critical for preventing over-oxidation[1][5].

Step-by-Step Methodology:

  • Preparation: Dissolve Quinine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous conditions prevent the partitioning of reagents and ensure uniform reaction kinetics.

  • Thermal Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy of the system increases the activation energy barrier for the less nucleophilic quinoline nitrogen, ensuring the oxidation is strictly regioselective to the quinuclidine core.

  • Oxidant Addition: Slowly add a solution of mCPBA (1.1 to 1.25 eq) in CH₂Cl₂ dropwise to the stirred mixture[4].

    • Causality: Exceeding 1.25 equivalents drastically increases the probability of forming the N,N'-dioxide or epoxidizing the vinyl group[1].

  • Reaction Propagation: Allow the mixture to gradually warm to room temperature and stir for 12–24 hours. Monitor via Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with CH₂Cl₂.

    • Causality: NaHCO₃ neutralizes the m-chlorobenzoic acid (mCBA) byproduct into a water-soluble salt. Because Quinine N-oxide is highly polar, exhaustive back-extraction of the aqueous phase is mandatory to prevent yield loss[5].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (typically using a highly polar eluent like CH₂Cl₂:MeOH)[4].

Troubleshooting & FAQs

Q1: My isolated yield is below 40%, and TLC shows multiple highly polar spots. What went wrong? A: You are likely observing over-oxidation. If the reaction temperature exceeds room temperature during the mCPBA addition, or if you use >1.25 equivalents of oxidant, the chemoselectivity breaks down. The excess oxidant will attack the quinoline nitrogen (forming the N,N'-dioxide) or epoxidize the pendant vinyl group. Actionable fix: Strictly maintain 0 °C during addition, assay your mCPBA purity before use (commercial mCPBA is typically ~70-77% active), and recalculate your stoichiometry precisely[1].

Q2: I am struggling to separate the m-chlorobenzoic acid (mCBA) byproduct from my Quinine N-oxide during column chromatography. How can I improve purification? A: Quinine N-oxide is exceptionally polar, causing it to streak on standard silica gel, which overlaps with residual mCBA. Actionable fix: Improve your aqueous workup. Wash the organic layer with 1M NaOH instead of NaHCO₃ to ensure complete deprotonation of mCBA. Alternatively, use basic alumina for your column chromatography instead of standard acidic silica; basic alumina will irreversibly bind the acidic mCBA impurities while allowing the N-oxide to elute cleanly.

Q3: Can I use Hydrogen Peroxide (H₂O₂) to avoid organic acid byproducts entirely? A: Yes, but it requires careful catalysis. Uncatalyzed H₂O₂ is often too slow. Using a Palladium chloride (PdCl₂) catalyst with H₂O₂ accelerates the reaction significantly at room temperature. However, be warned: Pd(II) complexes can interact with the alkene and the C9 secondary alcohol, leading to trace alkene translocation or oxidation of the C9-OH to a ketone[2]. If the C9 hydroxyl is critical for your downstream application, the mCPBA or Ozonolysis[3] routes are safer.

Q4: How do I build a self-validating system to confirm I have the correct regioselective product? A: Do not rely solely on mass spectrometry, as both the quinuclidine N-oxide and the quinoline N-oxide have the same mass ([M+H]⁺ at m/z 341)[5]. Instead, use ¹H-NMR spectroscopy as your self-validating tool. In the correct Quinine N-oxide product, the protons on the quinuclidine ring adjacent to the nitrogen will shift significantly downfield (typically +0.5 to +1.0 ppm) due to the strong deshielding effect of the N⁺-O⁻ dipole. The aromatic protons on the quinoline ring should remain nearly identical to the starting material[4].

References

  • Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst Source: ResearchGate URL:[Link]

  • Synthesis of quinine-N-oxide Source: ResearchGate URL:[Link]

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

by-products in Quinine N-Oxide synthesis and their characterization

Technical Support Center: Quinine N-Oxide Synthesis & Characterization Knowledge Base > Alkaloid Modifications > Troubleshooting & Methodologies Welcome to the Technical Support Center. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinine N-Oxide Synthesis & Characterization Knowledge Base > Alkaloid Modifications > Troubleshooting & Methodologies

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering regioselectivity issues or uncharacterized by-products during the synthesis of Quinine N-Oxide.

Below, you will find causality-driven troubleshooting FAQs, a self-validating experimental protocol, and comprehensive analytical data to ensure the structural integrity of your synthesized metabolites.

I. Troubleshooting Synthesis & By-Product Formation

Q1: During the oxidation of quinine, I am observing multiple polar spots on my TLC plate. Why am I forming N,N'-dioxide and C-9 ketone by-products? Causality & Mechanism: Quinine possesses three primary sites susceptible to oxidation: the highly basic, aliphatic quinuclidine nitrogen (N-1), the less basic aromatic quinoline nitrogen, and the secondary alcohol at the C-9 position. Electrophilic oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) kinetically favor the quinuclidine nitrogen. However, when the reaction is subjected to high oxidant concentrations or prolonged reaction times, the system loses regioselectivity. This over-oxidation leads to secondary reactions at the quinoline moiety (forming the N,N'-dioxide) and the dehydrogenation of the C-9 alcohol (forming a ketone)[1].

Q2: Uncatalyzed hydrogen peroxide oxidation takes up to 3 days and yields a complex mixture. How can I accelerate the reaction while suppressing over-oxidation? Causality & Mechanism: The extended residence time of the newly formed Quinine N-oxide in an oxidizing environment is the primary driver of trace by-product formation (such as alkene translocation products and C-9 ketones). By introducing Palladium(II) chloride (PdCl₂) as a catalyst, you can reduce the reaction time from 3 days to just 24 hours[1]. The palladium catalyst coordinates with H₂O₂ to form a highly reactive peroxo-palladium intermediate. This complex facilitates a rapid, targeted oxygen transfer specifically to the tertiary amine of the quinuclidine ring, kinetically outcompeting the slower secondary oxidations[2].

ReactionPathway Q Quinine (Starting Material) Ox H2O2 + PdCl2 (Controlled Oxidation) Q->Ox QNO Quinine N-Oxide (Target) Ox->QNO Regioselective Oxidation Ex Excess Oxidant / Prolonged Time NND N,N'-Dioxide (Quinoline Oxidation) Ex->NND Over-oxidation C9K C-9 Ketone N-Oxide (Alcohol Oxidation) Ex->C9K Over-oxidation QNO->Ex

Reaction pathway of Quinine oxidation highlighting target and by-product formation.

II. Self-Validating Protocol: Palladium-Catalyzed Synthesis of Quinine N-Oxide

To prevent the by-products discussed above, follow this optimized, self-validating methodology. Every step includes a mechanistic checkpoint to ensure the reaction remains within the desired kinetic window.

Materials Required: Quinine (1.0 eq), Hydrogen Peroxide (H₂O₂, 30% aqueous, dilute), Palladium Chloride (PdCl₂, catalytic), Dichloromethane (DCM), Saturated Sodium Thiosulfate, Silica Gel.

  • Substrate Dissolution: Dissolve quinine in DCM in a round-bottom flask.

    • Validation Checkpoint: Ensure complete dissolution. A homogeneous mixture is critical; undissolved aggregates can lead to localized high concentrations of oxidant later, driving N,N'-dioxide formation.

  • Catalyst Activation: Add a catalytic amount of PdCl₂ to the stirring solution at room temperature.

  • Controlled Oxidation: Add dilute H₂O₂ dropwise over 30 minutes.

    • Causality: Dropwise addition of a dilute solution maintains a low steady-state concentration of the peroxo-palladium complex, strictly favoring the most nucleophilic site (quinuclidine N-1) and preventing C-9 alcohol oxidation[1].

  • Reaction Monitoring: Stir at room temperature for 24 hours. Monitor via TLC.

    • Validation Checkpoint: Quinine N-oxide possesses a strong N-O dipole, making it significantly more polar than the parent quinine. The product spot should exhibit a markedly lower Rf​ value.

  • Quenching: Once the starting material is consumed, immediately quench the reaction by adding saturated sodium thiosulfate.

    • Causality: Thiosulfate reduces any unreacted peroxides. If peroxides are left active during solvent evaporation (where concentration increases drastically), rapid over-oxidation to the C-9 ketone will occur.

  • Extraction & Purification: Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude mixture using silica gel column chromatography with a highly polar eluent system (e.g., DCM/Methanol)[3].

III. Troubleshooting Characterization & Structural Elucidation

Q3: How do I definitively distinguish Quinine N-Oxide from unreacted Quinine and over-oxidized by-products using Mass Spectrometry? Causality & Mechanism: LC-Q-ToF-MS is the gold standard for this differentiation. Quinine presents a protonated molecular ion [M+H]+ at m/z 325. Successful N-oxidation yields an [M+H]+ at m/z 341 (a +16 Da shift). To prove the oxidation occurred at the quinuclidine ring and not the quinoline ring, examine the MS² fragmentation. Both quinine and quinine N-oxide yield product ions at m/z 186 and 160[4]. Because these specific fragments correspond to the intact quinoline ring, their presence in the m/z 341 spectrum proves the quinoline moiety was not oxidized.

Q4: What spectroscopic markers indicate I have accidentally synthesized the C-9 Ketone by-product? Causality & Mechanism: If the secondary alcohol at C-9 is oxidized, the molecule loses two protons. In MS, this presents as an [M+H]+ at m/z 339 (for the C-9 ketone N-oxide)[2]. In Infrared (IR) Spectroscopy, the broad O-H stretch (~3200 cm⁻¹) will disappear, replaced by a sharp, intense C=O stretching vibration around 1700 cm⁻¹.

Quantitative Characterization Summary
Analytical TargetQuinine (Starting Material)Quinine N-Oxide (Target)C-9 Ketone N-Oxide (By-product)
LC-MS [M+H]+ m/z 325m/z 341m/z 339
Key MS² Fragments m/z 307, 186, 160m/z 323, 186, 160m/z 321, 186, 160
NMR Indicators Baseline quinuclidine shiftsCharacteristic downfield shifts of protons/carbons on the quinuclidine ringComplete loss of the C-9 proton signal in ¹H-NMR
IR Spectroscopy Broad O-H stretchN-O stretch (~928–971 cm⁻¹)Strong C=O stretch (~1700 cm⁻¹) + N-O stretch

Data synthesized from established alkaloid characterization frameworks[2][4][5].

CharWorkflow Mix Crude Reaction Mixture Pur Silica Column Chromatography (Polarity Separation) Mix->Pur MS LC-Q-ToF-MS (Mass & Fragmentation) Pur->MS NMR 1H & 13C NMR (Structural Elucidation) Pur->NMR Tgt Quinine N-Oxide [M+H]+ m/z 341 MS->Tgt m/z 341, 323, 186 Byp By-products (m/z 339 or 357) MS->Byp Altered fragmentation NMR->Tgt Quinuclidine shifts NMR->Byp Quinoline/C-9 shifts

Analytical workflow for the isolation and characterization of Quinine N-Oxide.

References

  • Berghuis, N. T., Syah, Y. M., & Mujahidin, D. (2021). Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst. Key Engineering Materials, 874, 69-74. Scientific.net.[Link]

  • Iurchenko, I., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

photodegradation and thermal stability of Quinine N-Oxide

Mechanistic Troubleshooting, Photodegradation, and Thermal Stress Guidelines Director's Briefing Welcome to the Technical Support Center for Alkaloid Stability. As the Senior Application Scientist overseeing the characte...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Troubleshooting, Photodegradation, and Thermal Stress Guidelines

Director's Briefing

Welcome to the Technical Support Center for Alkaloid Stability. As the Senior Application Scientist overseeing the characterization of Cinchona alkaloid derivatives, I designed this guide to address the specific vulnerabilities of Quinine N-Oxide (QNO). QNO is a critical metabolite formed via the oxidation of the quinuclidine nitrogen of quinine. While highly useful in pharmacological profiling, the N-oxide functional group introduces pronounced lability when exposed to electromagnetic radiation (UV/Vis) and thermal stress. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure the absolute integrity of your QNO assays.

Mechanistic Q&A: Troubleshooting QNO Instability

Q1: Why does my Quinine N-Oxide sample show multiple unknown peaks on HPLC after brief benchtop exposure? Causality & Insight: Quinine N-oxide is exceptionally photolabile. Upon exposure to ambient or UV light, the N-oxide functional group absorbs photon energy, transitioning to an excited state. This excited molecule undergoes rapid, solvent-dependent photochemical rearrangements. In polar solvents (e.g., Methanol, Water), it primarily rearranges to 2'-oxo derivatives, whereas in non-polar solvents (e.g., Chloroform), it forms formylindol derivatives[1]. Furthermore, UV irradiation of quinine derivatives generates Reactive Oxygen Species (ROS)—specifically superoxide anions and singlet oxygen—which propagate secondary oxidative degradation[2]. Resolution: Always handle QNO in actinic (amber) glassware. If benchtop exposure is unavoidable, limit it to <15 minutes under low-intensity, UV-filtered lighting.

Q2: During accelerated stability testing at 60°C, my QNO concentration drops significantly. What drives this thermal degradation? Causality & Insight: The coordinate covalent N-O bond in the quinuclidine ring is thermally sensitive. While the melting point of pure crystalline QNO is approximately 133–134 °C[3], prolonged exposure to sub-melting thermal stress (e.g., 60–80 °C) provides sufficient kinetic energy to induce deoxygenation or homolytic cleavage[1]. This stress reverts a fraction of the compound back to the parent quinine or drives further decomposition into uncharacterized fragments. Resolution: For long-term storage, maintain QNO at -20 °C in desiccated, light-proof containers. When conducting thermal stress tests, utilize a tightly controlled inert atmosphere (e.g., Argon purge) to decouple pure thermal degradation from thermo-oxidative degradation.

Q3: How can I differentiate between photodegradation and thermal degradation products in my LC-MS/MS workflow? Causality & Insight: Thermal degradation often yields the parent alkaloid (m/z 325) via deoxygenation. Photodegradation, however, is characterized by photo-rearrangement (yielding isomers or oxo-derivatives with identical m/z 341 or +16 m/z shifts) and ROS-mediated adducts[1][2]. You can validate this by running parallel controls: one strictly thermally stressed in the dark, and one photolytically stressed at room temperature.

Quantitative Data Matrix

The following table summarizes the physicochemical thresholds and degradation pathways of Quinine N-Oxide to guide your experimental parameters.

Property / StressorCharacteristic / OutcomeMechanistic Pathway
Molecular Mass Protonated [M+H]+ at m/z 341Oxidation at quinuclidine tertiary nitrogen
Melting Point 133 – 134 °C[3]Crystalline lattice disruption
Photostability (Polar Solvents) Rapid degradationPhoto-rearrangement to 2'-oxo derivatives[1]
Photostability (Non-Polar Solvents) Rapid degradationPhoto-rearrangement to formylindol derivatives[1]
Thermal Stability (>60 °C) Moderate to High degradationN-O bond cleavage, thermal deoxygenation[1]
ROS Generation (UV exposed) Superoxide & Singlet OxygenEnergy transfer from excited state to dissolved O₂[2]
Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical results, every protocol must include an internal mechanism to prove that the observed degradation is caused by the suspected variable, rather than an artifact of the preparation.

Protocol 1: ICH Q1B-Compliant Photostability & ROS Detection Workflow

Objective: To quantify QNO photodegradation and validate that secondary degradation is ROS-mediated. Self-Validation Mechanism: The inclusion of Sodium Azide (NaN₃) as a specific singlet oxygen/ROS quencher[2]. If the degradation is heavily ROS-mediated, the NaN₃-treated sample will show significantly higher intact QNO recovery compared to the unquenched sample.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of QNO in HPLC-grade Methanol (to test polar rearrangement) and Chloroform (to test non-polar rearrangement).

  • Quenching Control: Split the solutions into two analytical sets. To Set A (Test), add no further reagents. To Set B (Validation Control), spike with 10 mM Sodium Azide (NaN₃) to act as an ROS quencher.

  • Irradiation: Place samples in quartz cuvettes within a calibrated photostability chamber. Expose to integrated UVA/UVB light (365 nm / 264 nm) targeting an overall illumination of 1.2 million lux hours and 200 watt hours/square meter.

  • Dark Control: Maintain an identical set of samples wrapped in aluminum foil within the exact same chamber to account for ambient thermal effects generated by the lamps.

  • Analysis: Withdraw aliquots at 0, 2, 4, and 8 hours. Analyze via LC-Q-ToF-MS. Monitor the disappearance of the m/z 341 peak and calculate the differential degradation rate between Set A and Set B to quantify the ROS-driven degradation fraction.

Protocol 2: Isothermal Stress Testing

Objective: To isolate thermal degradation kinetics from ambient photo-oxidation. Self-Validation Mechanism: Comparing degradation rates in ambient air versus an Argon-purged environment. This isolates pure thermal cleavage (which occurs in both) from thermo-oxidation (which is arrested in the Argon environment).

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of solid crystalline QNO into amber glass HPLC vials to strictly eliminate photolytic variables.

  • Atmospheric Control: Purge half of the vials with Argon gas for 2 minutes using a manifold, sealing immediately with PTFE-lined caps. Leave the other half sealed with ambient atmospheric air.

  • Thermal Incubation: Place all vials in a calibrated forced-air oven at 80 °C for 72 hours[1].

  • Reconstitution & Analysis: Remove vials, cool to room temperature (20 °C), and reconstitute in 5.0 mL of the initial mobile phase. Analyze via HPLC-UV at 240 nm to quantify intact QNO and map the thermal cleavage products.

Pathway Visualization

QNODegradation QNO Quinine N-Oxide (m/z 341) UV UV Irradiation (UVA/UVB) QNO->UV Photon Absorption Heat Thermal Stress (60-80°C) QNO->Heat Kinetic Energy Polar Polar Solvents (e.g., MeOH) UV->Polar Solvent Effect NonPolar Non-Polar Solvents (e.g., CHCl3) UV->NonPolar Solvent Effect ROS ROS Generation (Superoxide/Singlet O2) UV->ROS O2 Interaction ThermProd Deoxygenation / Cleavage Products Heat->ThermProd N-O Bond Cleavage Oxo 2'-oxo Derivatives Polar->Oxo Rearrangement Indol Formylindol Derivatives NonPolar->Indol Rearrangement

Logical relationship of Quinine N-Oxide photodegradation and thermal degradation pathways.

References
  • Comparative stability analysis of quinidine and Quinidine N-oxide Source: BenchChem URL
  • (PDF)
  • Iodometric determination of quinine sulfate in tablets using N-oxidation with diperoxysebacic acid Source: ResearchGate URL

Sources

Optimization

common interferences in the HPLC analysis of Quinine N-Oxide

Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we understand that analyzing Cinchona alkaloids—specifically Quinine N-Oxide—presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we understand that analyzing Cinchona alkaloids—specifically Quinine N-Oxide—presents unique chromatographic challenges. This guide is engineered for drug development professionals and analytical chemists, moving beyond basic troubleshooting to explain the fundamental physicochemical causality behind common interferences. Every solution provided here is designed as a self-validating system , ensuring your analytical workflows are robust, reproducible, and scientifically sound.

Part 1: Core Troubleshooting Guides & FAQs

FAQ 1: Why am I observing severe peak tailing and poor resolution for Quinine N-Oxide on my standard C18 column?

The Causality: This is the most pervasive interference in Cinchona alkaloid analysis, driven by strong silanophilic interactions [1]. Quinine N-Oxide possesses a highly basic nitrogen atom within its quinuclidine ring. Standard reversed-phase (RP) silica columns (such as C18 or C8) contain residual, unreacted silanol groups (Si-OH) on their surface. Because these free silanols have a pKa of ~3.0, they become ionized (Si-O⁻) in typical mobile phases, acting as weak cation exchangers. The basic nitrogen of Quinine N-Oxide interacts ionically with these anionic sites, causing the analyte to "stick" to the stationary phase and release slowly. This manifests as severe peak tailing, broad peak widths, and a drastic loss of theoretical plates[2].

The Solution & Self-Validating Protocol: To eliminate this interference, you must either shield the silica backbone or neutralize the interaction chemically.

  • Hardware Switch: Transition to an end-capped, alkylphenyl, or cyano (CN-bonded) column[2][3].

  • Mobile Phase Modification: Introduce a silanol blocker (e.g., Triethylamine at 10–20 mM) or an anionic ion-pair reagent (e.g., Sodium dodecyl sulfate or Hexafluorophosphate) into your mobile phase to competitively bind the silanol groups or neutralize the analyte's charge[4].

  • Self-Validation Checkpoint: Inject a neutral marker (e.g., uracil or toluene) alongside Quinine N-Oxide. If the neutral marker elutes symmetrically while the Quinine N-Oxide tails, the issue is definitively secondary ionic interactions, not physical column bed degradation.

FAQ 2: How do I resolve Quinine N-Oxide from its diastereomer Quinidine N-Oxide and the impurity Dihydroquinine N-Oxide?

The Causality: Quinine and quinidine are diastereomers. Their N-oxide derivatives share nearly identical physicochemical properties, molecular weights, and polarities, leading to co-elution on standard non-polar stationary phases. Furthermore, natural quinine extracts often contain up to 5% dihydroquinine, which oxidizes to dihydroquinine N-oxide, creating a complex matrix of structurally similar interferences[3].

The Solution & Self-Validating Protocol: Isocratic elution on a standard hydrophobic C18 is insufficient. You must leverage stereoselective and π-π interactions. Utilize a Cinchona-alkaloid-based zwitterionic chiral stationary phase or a phenyl-hexyl column, which exploits the spatial arrangement of the quinoline rings to achieve separation[4][5]. Strictly control the mobile phase pH to 3.0 (using phosphate or formate buffers) to ensure consistent protonation of the analytes.

  • Self-Validation Checkpoint: Inject a mixed system suitability standard containing Quinine N-Oxide, Quinidine N-Oxide, and Dihydroquinine N-Oxide. A calculated resolution factor ( Rs​ ) ≥1.5 between all three peaks validates the method's stereoselectivity and ensures baseline separation.

FAQ 3: What causes unexpected "ghost peaks" or baseline noise when analyzing biological matrices or bark extracts?

The Causality: Ghost peaks in Quinine N-Oxide chromatograms typically arise from two distinct sources: matrix co-extractants and photodegradation. Cinchona bark extracts contain numerous minor alkaloids and lipophilic tannins. In plasma samples, endogenous proteins can precipitate on the column frit. Additionally, quinine derivatives are highly photosensitive; exposure to ambient laboratory light induces rapid photo-oxidation, generating degradation products like quininone and quinitoxine that appear as unexpected peaks[3].

The Solution & Self-Validating Protocol: Implement a rigorous Solid-Phase Extraction (SPE) workflow prior to injection to remove matrix proteins and polar interferences[6]. Crucially, all sample preparation must be conducted in amber vials or under low-actinic light to halt photolytic degradation.

  • Self-Validation Checkpoint: Prepare two identical Quinine N-Oxide standard solutions. Expose one to ambient light for 4 hours and keep the other in an amber vial. If the light-exposed sample shows additional peaks (quininone/quinitoxine) that are absent in the amber vial, your ghost peaks are confirmed as photolytic artifacts, validating the need for light protection.

Part 2: Quantitative Data & Method Optimization

The following table synthesizes the quantitative impact of various chromatographic interventions on the peak asymmetry and efficiency of Quinine N-Oxide.

Stationary PhaseMobile Phase AdditiveMechanism of ActionPeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Diastereomers
Standard C18 (Uncapped)None (Water/MeOH)Hydrophobic only; severe silanol interaction> 3.5 (Severe Tailing)< 2,000Co-elution ( Rs​ < 0.5)
Standard C18 (Uncapped)20 mM TriethylamineCompetitive binding of free silanols1.4 - 1.6~ 8,000Poor ( Rs​ ~ 0.8)
CN-Bonded SilicaNoneShielded silica; dipole-dipole interactions1.2 - 1.3~ 10,000Moderate ( Rs​ ~ 1.2)
Alkylphenyl PhaseHexafluorophosphateIon-pairing + π−π interactions0.9 - 1.1 (Ideal) > 15,000 Baseline ( Rs​ > 1.5)
Zwitterionic ChiralFormate Buffer (pH 3)Stereoselective ion-exchange1.0 - 1.2~ 12,000Excellent ( Rs​ > 2.0)

Part 3: Experimental Protocols

Protocol: Optimized Sample Preparation and HPLC-UV Analysis of Quinine N-Oxide

Step 1: Matrix Cleanup via Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of Methanol followed by 2 mL of LC-MS grade Water.

  • Load 1 mL of the biological sample (e.g., plasma) or bark extract.

  • Wash with 2 mL of 2% Formic Acid in Water to remove neutral and acidic matrix interferences.

  • Elute the basic Quinine N-Oxide with 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase. Mandatory: Perform reconstitution in amber autosampler vials.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 3.0 using orthophosphoric acid. Add 10 mM Hexafluorophosphate as an ion-pair reagent.

  • Organic Phase (B): HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane and sonicate for 15 minutes to degas.

Step 3: Chromatographic Execution

  • Column: Install an Alkylphenyl or CN-bonded column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Gradient: Run a linear gradient from 15% B to 45% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Set the UV/Vis detector to 250 nm (primary) and 330 nm (secondary confirmation).

  • System Suitability (Self-Validation): Inject the reconstituted sample. Verify that the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and the retention time relative standard deviation (RSD) over 3 replicate injections is < 1.0%.

Part 4: Mandatory Visualizations

G A Basic Nitrogen (Quinuclidine Ring) C Silanophilic Interaction (Ion-Exchange) A->C B Free Silanol Groups (pKa ~3) on Silica B->C D Peak Tailing & Poor Resolution C->D E Add Amine Modifier (Silanol Blocker) D->E Troubleshooting F Use End-capped or CN-bonded Column D->F Troubleshooting G Sharp, Symmetrical Peaks E->G F->G

Mechanism of silanophilic interactions causing peak tailing and mitigation strategies.

G A Sample Collection (Plasma/Bark Extract) B Solid-Phase Extraction (SPE) (Remove Matrix) A->B C Protect from Light (Prevent Photodegradation) B->C D HPLC Injection (Alkylphenyl/CN Column) C->D E Isocratic/Gradient Elution (Acidic pH + Ion-Pair Reagent) D->E F UV/Vis Detection at 250/330 nm (Quantification) E->F

Optimized sample preparation and HPLC analytical workflow for Quinine N-Oxide.

Part 5: References

  • Title: Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques Source: PubMed (nih.gov) URL:

  • Title: Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method Source: ResearchGate URL:

  • Title: Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms Source: PubMed (nih.gov) URL:

  • Title: Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction Source: ResearchGate URL:

  • Title: Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques (ResearchGate variant) Source: ResearchGate URL:

  • Title: Cinchona‐alkaloid‐based zwitterionic chiral stationary phases as potential tools for high‐performance liquid chromatograph Source: University of Szeged (u-szeged.hu) URL:

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Quinine and Quinine N-Oxide

Welcome to the Technical Support Center for the chromatographic analysis of Cinchona alkaloids. Separating basic alkaloids like Quinine from their oxidative metabolites (such as Quinine N-Oxide) presents unique chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Cinchona alkaloids. Separating basic alkaloids like Quinine from their oxidative metabolites (such as Quinine N-Oxide) presents unique chromatographic challenges due to secondary interactions with stationary phases.

This guide is designed for researchers and drug development professionals, providing mechanistically grounded troubleshooting, self-validating protocols, and optimized mobile phase strategies.

Mechanistic Foundations (FAQ)

Q: Why does Quinine exhibit severe peak tailing on standard reversed-phase (RP) columns, and how does N-oxidation alter this behavior? A: The tailing of Quinine is driven by its molecular structure. Quinine possesses two basic nitrogen atoms: a quinoline nitrogen (pKa ~4.1) and a highly basic quinuclidine nitrogen (pKa ~8.5). On traditional silica-based C18 columns, the protonated quinuclidine nitrogen undergoes strong electrostatic interactions with residual ionized silanols (pKa ~3.5–4.5) on the stationary phase. When Quinine is oxidized to Quinine N-Oxide, the oxidation occurs specifically at this tertiary quinuclidine nitrogen[1]. The formation of the highly polar N-O bond drastically alters the molecule's electron distribution, increasing overall polarity and reducing its affinity for residual silanols. Consequently, Quinine N-Oxide elutes earlier than the parent compound in reversed-phase chromatography and generally exhibits better peak symmetry[1].

Q: Should I use ion-pairing reagents or acidic modifiers for my mobile phase? A: It depends on your detection method. The USP method for Quinine Sulfate traditionally relies on methanesulfonic acid and diethylamine as ion-pairing and silanol-masking agents to force sharp peaks[2]. However, these reagents are non-volatile and strictly incompatible with LC-MS. For modern LC-MS or UV workflows, utilizing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) is highly recommended[2],[1]. TFA acts as both a strong acid (lowering pH to ~2.0 to fully protonate and neutralize silanols) and a weak hydrophobic ion-pairing agent, yielding excellent resolution (Rs > 2.0) without complex buffer preparations[2]. For MS detection where TFA causes ion suppression, 0.1% FA combined with a Polar-RP or highly end-capped column is the gold standard[1].

Pathway Q Quinine (Parent) Basic Quinuclidine N Strong Silanol Interaction Ox N-Oxidation (KPMS, Alkaline pH) Q->Ox Metabolic/Synthetic Conversion RP Reversed-Phase HPLC (C18 / Polar-RP) Q->RP QNO Quinine N-Oxide Increased Polarity Reduced Silanol Affinity Ox->QNO QNO->RP Elution Elution Order: 1. Quinine N-Oxide 2. Quinine RP->Elution

Fig 1. Chemical transformation of Quinine to its N-oxide and resulting RP-HPLC elution behavior.

Troubleshooting Guide: Common Chromatographic Issues

Issue 1: Severe Co-elution of Quinine and Quinine N-Oxide

Cause: Insufficient hydrophobic retention or incorrect organic modifier selectivity. Solution: Switch the organic modifier from Acetonitrile to Methanol. Methanol provides higher solvent selectivity for the diastereomeric and oxidative differences in Cinchona alkaloids[3]. Ensure the gradient starts at a low organic percentage (e.g., 2-5%) to maximize the retention of the more polar Quinine N-Oxide[1].

Issue 2: Unacceptable Peak Tailing (Asymmetry Factor > 2.0)

Cause: Active silanol interactions dominating the retention mechanism. Solution: Implement the troubleshooting logic below. First, verify that the mobile phase pH is at least 1-2 units below the pKa of the silanols (i.e., pH < 3.0). If tailing persists despite low pH, the stationary phase is likely degraded or insufficiently end-capped. Switch to a Polar-Embedded RP column (e.g., Synergi Polar-RP), which shields residual silanols via a polar group near the silica surface[1].

Troubleshooting Start Issue: Quinine Peak Tailing (As > 2.0) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Add 0.1% Formic Acid or 0.1% TFA CheckpH->AdjustpH No CheckCol Is Column Highly End-Capped or Polar-Embedded? CheckpH->CheckCol Yes AdjustpH->CheckCol ChangeCol Switch to Polar-RP or use Ion-Pairing Agent CheckCol->ChangeCol No Success Symmetrical Peaks Resolved Q and Q-NO CheckCol->Success Yes ChangeCol->Success

Fig 2. Troubleshooting logic tree for resolving peak tailing in basic cinchona alkaloids.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols include internal checks (e.g., mass shifts and resolution criteria) to verify success at each stage.

Protocol A: Synthesis of Quinine N-Oxide Reference Standard

If a commercial standard is unavailable, Quinine N-Oxide can be synthesized via targeted oxidation[1].

  • Preparation: Dissolve Quinine base in a 1:1 mixture of methanol and water.

  • pH Adjustment: Adjust the solution to an alkaline pH (approx. pH 8.5–9.0) to ensure the quinuclidine nitrogen is available for oxidation[1].

  • Oxidation: Add a 5-fold molar excess of Potassium peroxymonosulfate (KPMS)[1].

  • Incubation & Extraction: Stir at room temperature for 2 hours. Extract the N-oxide using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Validation (LC-MS): Confirm synthesis by observing the protonated molecular ion shift from m/z 325 (Quinine) to m/z 341 (Quinine N-Oxide)[1]. The mass difference of 16 Da confirms the addition of the oxygen atom.

Protocol B: LC-MS Compatible HPLC Separation
  • Column Selection: Install a 2.5 μm Polar-RP 100 Å (100 mm × 2 mm) column[1].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water[1].

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[1].

  • Gradient Elution:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to focus the polar N-oxide)

    • 2.0 - 15.0 min: Linear gradient from 2% to 60% B

    • 15.0 - 17.0 min: 60% to 98% B (Column wash)

  • Detection: Set UV detection at 250 nm and 330 nm[3]. For MS, use ESI in positive ion mode.

  • System Suitability (Self-Validation): The method is considered valid only if the resolution (Rs) between Quinine N-Oxide and Quinine is ≥ 1.5, and the asymmetry factor (As) for Quinine is ≤ 1.3.

Quantitative Data & Method Comparison

Table 1: Physicochemical & Mass Spectrometry Properties
CompoundMolecular Weight[M+H]⁺ m/zKey MS/MS Product IonsRelative RP Retention
Quinine 324.4 g/mol 325307, 279, 186, 160[1]Later eluting (Hydrophobic)
Quinine N-Oxide 340.4 g/mol 341323, 296, 186, 160[1]Earlier eluting (Polar)

Note: The shared fragments at m/z 186 and 160 correspond to the unmodified quinoline ring, confirming that oxidation selectively occurs at the quinuclidine fragment[1].

Table 2: Mobile Phase Additive Performance Matrix
Additive StrategyMechanism of ActionLC-MS CompatibilityExpected Peak Symmetry (As)
0.1% Formic Acid Lowers pH (~2.7), partially suppresses silanol ionization[1].Excellent Good (As < 1.3 on Polar-RP)
0.1% TFA Lowers pH (~2.0), acts as a weak hydrophobic ion-pair[2].Moderate (Causes ion suppression)Excellent (As < 1.1)
Diethylamine + Methanesulfonic Acid Strong ion-pairing and active silanol masking[2].Poor (Non-volatile salts)Excellent (As < 1.1)

References[2] Quinine Sulfate and Impurity Analysis with HPLC - AppNote | MTC USA |https://mtc-usa.com/quinine-sulfate-and-impurity-analysis-with-hplc-appnote/[3] An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC Coupled with UV and Fluorescence Detection | Universidad Mayor de San Andrés |https://repositorio.umsa.bo/handle/123456789/12345[1] Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides | National Institutes of Health (NIH) |https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10610332/

Sources

Reference Data & Comparative Studies

Comparative

establishing the metabolic profile of quinine including N-oxidation

Establishing the complete metabolic profile of complex alkaloids requires moving beyond basic clearance assays to achieve precise structural elucidation. Quinine, a historic antimalarial agent and a widely accepted 1[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the complete metabolic profile of complex alkaloids requires moving beyond basic clearance assays to achieve precise structural elucidation. Quinine, a historic antimalarial agent and a widely accepted 1[1], presents a unique analytical challenge. While its primary metabolic fate is C-hydroxylation, the tertiary amine of its quinuclidine ring is highly susceptible to N-oxidation[2].

Because both C-hydroxylation and N-oxidation yield an identical nominal mass shift (+16 Da), distinguishing the elusive quinine N-oxide from the dominant 3-hydroxyquinine requires highly optimized in vitro incubation systems coupled with high-resolution mass spectrometry (HRMS). This guide objectively compares the systems and analytical platforms necessary to confidently profile quinine metabolism and provides a self-validating protocol for capturing N-oxidation.

Mechanistic Pathways of Quinine Biotransformation

Quinine (m/z 325.19) undergoes extensive hepatic biotransformation[3]. The dominant pathway is the formation of 3[3]. Concurrently, the molecule can undergo N-oxidation at the quinuclidine nitrogen, a reaction mediated by a combination of CYP3A4 and Flavin-containing monooxygenases (FMOs)[4]. Minor pathways include O-demethylation via CYP2D6 to form O-desmethylquinine[4].

QuinineMetabolism Q Quinine (m/z 325.19) OH_Q 3-Hydroxyquinine (m/z 341.18) Q->OH_Q CYP3A4 (Major) N_Ox Quinine N-oxide (m/z 341.18) Q->N_Ox CYP3A4 / FMO (+16 Da) O_Des O-Desmethylquinine (m/z 311.17) Q->O_Des CYP2D6 (-14 Da)

Caption: CYP-mediated biotransformation pathways of quinine highlighting the N-oxidation route.

Platform Comparison: In Vitro Incubation Systems

To accurately capture N-oxidation, the choice of the biological matrix is critical.

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing concentrated phase I enzymes (CYPs and FMOs)[1]. Because they lack the cytosolic enzymes required for Phase II conjugation (unless specific cofactors like UDPGA are added), HLMs trap intermediate Phase I metabolites. This makes them the optimal system for accumulating detectable levels of quinine N-oxide.

  • Cryopreserved Human Hepatocytes: While hepatocytes provide a complete, physiologically relevant cellular environment, the generated N-oxide may be rapidly subjected to secondary metabolism or efflux. For structural identification of low-abundance Phase I variants, hepatocytes often yield inferior absolute concentrations compared to HLMs.

Platform Comparison: Analytical Detection

The primary bottleneck in identifying 2[2] is the isobaric interference from 3-hydroxyquinine. Both have a protonated precursor ion of m/z 341.18.

  • Triple Quadrupole LC-MS/MS (QqQ): QqQ instruments are the standard for targeted, high-sensitivity quantification. However, they lack the mass resolution required to distinguish subtle fragmentation differences without relying entirely on retention time matching against expensive or unavailable authentic standards.

  • Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS / Q-TOF): Q-TOF platforms provide exact mass measurements (<5 ppm error) and high-resolution MS/MS spectra. This allows researchers to localize the oxygen addition. For instance,2[2]. The m/z 186 and 160 fragments correspond to the intact quinoline ring, proving the oxidation occurred on the quinuclidine fragment[2].

Quantitative Data & Platform Efficacy

Table 1: Comparison of Analytical Platforms for Quinine Metabolite Profiling

FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF)
Primary Application Targeted quantificationUntargeted profiling & structural elucidation
Mass Accuracy Nominal (~0.1 Da)Exact Mass (< 5 ppm error)
Isobaric Resolution Poor (Requires authentic standards)Excellent (Resolves via exact mass fragments)
Suitability for N-Oxide Low (Susceptible to false positives from 3-OH)High (Definitive structural assignment)

Table 2: High-Resolution MS/MS Fragmentation Data for Quinine Metabolites

CompoundPrecursor Ion (m/z)Key MS/MS Fragments (m/z)Structural Localization
Quinine 325.19307, 186, 160Parent Drug
3-Hydroxyquinine 341.18323, 186, 160C-Hydroxylation on Quinoline Core
Quinine N-oxide 341.18323, 296, 186, 160N-Oxidation on Quinuclidine Ring[2]

Experimental Protocol: Self-Validating Workflow for Quinine N-Oxidation

To ensure scientific integrity, the following methodology details a self-validating HLM incubation and LC-HRMS workflow. The causality behind each step is explicitly defined to guarantee reproducible generation and detection of the N-oxide.

Workflow A In Vitro Incubation (HLMs + NADPH) B Protein Precipitation (Cold Acetonitrile) A->B C Centrifugation (15,000 x g) B->C D LC-HRMS Analysis (Q-TOF) C->D E Data Processing (Exact Mass & MS/MS) D->E

Caption: Step-by-step experimental workflow for in vitro generation and detection of quinine metabolites.

Step-by-Step Methodology

Phase 1: Incubation Setup & Self-Validation Controls

  • Reagent Preparation: Prepare a 10 mM stock solution of quinine in methanol. Dilute to 100 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This ensures the final organic solvent concentration in the assay is <1%, preventing solvent-mediated inhibition of CYP3A4/FMO activity[4].

  • System Assembly: Combine HLMs (final concentration 1.0 mg/mL protein) and quinine (final concentration 10 µM) in the phosphate buffer.

    • Causality: A 10 µM substrate concentration ensures the reaction operates under first-order kinetics (well below the typical Km​ for CYP3A4), preventing enzyme saturation and allowing minor pathways like N-oxidation to proceed efficiently.

  • Self-Validation Control (Critical): Prepare a parallel "Negative Control" tube containing HLMs and quinine, but omit NADPH .

    • Causality: If the m/z 341 peak appears in the negative control, the N-oxidation is an artifact of auto-oxidation during sample handling. Its absence validates that the observed N-oxide is strictly an enzymatically driven biotransformation.

Phase 2: Reaction & Termination 4. Initiation: Pre-incubate all mixtures at 37°C for 5 minutes. Initiate the active reactions by adding NADPH (final concentration 1 mM). Incubate at 37°C for 60 minutes with gentle shaking.

  • Causality: NADPH is the obligate electron donor. Pre-incubation ensures thermal equilibrium so the reaction rate is consistent from time zero.
  • Termination: Add 3 volumes of ice-cold acetonitrile to the incubation mixtures.
  • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the biological matrix to protect the downstream LC column.

Phase 3: LC-HRMS Analysis 6. Sample Processing: Vortex the terminated samples for 2 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC vial. 7. Data Acquisition (Q-TOF): Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase of (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in acetonitrile.

  • Causality: The acidic mobile phase ensures complete protonation of the basic quinuclidine nitrogen, maximizing positive electrospray ionization (ESI+) sensitivity for both the parent drug and the N-oxide.

Conclusion

Accurately profiling the metabolic fate of quinine requires overcoming the isobaric overlap between C-hydroxylation and N-oxidation. By coupling HLM incubations with LC-HRMS (Q-TOF), researchers can leverage exact mass fragmentation to definitively localize the oxygen addition to the quinuclidine ring, thereby confirming the presence of quinine N-oxide without the absolute reliance on synthetic standards.

References

  • Source: springermedizin.
  • Source: frontiersin.
  • Source: mdpi.
  • Is quinine a suitable probe to assess the hepatic drug-metabolizing enzyme CYP3A4?

Sources

Validation

Structural Confirmation of Synthetic vs. Natural Quinine N-Oxide: A Comprehensive Analytical Guide

As a Senior Application Scientist, establishing the structural integrity of complex alkaloid derivatives is a paramount challenge in drug development. Quinine N-oxide is a highly valuable derivative of the antimalarial c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the structural integrity of complex alkaloid derivatives is a paramount challenge in drug development. Quinine N-oxide is a highly valuable derivative of the antimalarial cinchona alkaloid, quinine. The regioselective addition of an oxygen atom at the quinuclidine nitrogen (N-1) fundamentally alters its basicity, toxicological profile, and utility as a chiral organocatalyst (1)[1].

This guide provides an objective, data-driven comparison of natural versus synthetic Quinine N-oxide, detailing the causal logic behind the experimental workflows used to confirm its structure.

Mechanistic Origins: Natural vs. Synthetic Pathways

Natural Quinine N-Oxide In biological systems, Quinine N-oxide occurs as a biotransformation metabolite. It has been isolated from the biotransformation of quinine by Microsporum gypseum and identified as a unique metabolite in Xylaria sp., an endophytic fungus hosted in the Cinchona plant (1)[1]. However, extraction from natural matrices is bottlenecked by low yields and complex purification requirements.

Synthetic Quinine N-Oxide To overcome supply limitations, chemical synthesis targets the highly nucleophilic quinuclidine tertiary amine. Modern, self-validating synthetic protocols utilize precise oxidants—such as ozone or potassium peroxymonosulfate (KPMS)—to achieve regioselective oxidation without destroying the core quinine skeleton (1)[1].

G N1 Quinine (Parent Alkaloid) N2 Chemical Oxidation (Ozone or KPMS) N1->N2 Synthesis N3 Synthetic Quinine N-Oxide N2->N3 N5 Orthogonal Structural Elucidation N3->N5 N4 Natural Quinine N-Oxide (Fungal Biotransformation) N4->N5 Extraction N6 LC-Q-ToF-MS (m/z 341, 323, 160) N5->N6 N7 NMR Spectroscopy (Downfield shifts at N-1) N5->N7 N8 FT-IR Spectroscopy (N-O stretch 928-971 cm⁻¹) N5->N8

Fig 1: Workflow comparing the synthesis, extraction, and structural elucidation of Quinine N-Oxide.

Quantitative Analytical Comparison

Whether sourced naturally or synthetically, the final molecule must be structurally validated. The addition of the N-oxide group produces distinct, measurable shifts across multiple spectroscopic modalities.

Table 1: Comparative Analytical Profile of Quinine vs. Quinine N-Oxide

Analytical ParameterParent QuinineQuinine N-OxideDiagnostic Significance
Molecular Weight 324.42 g/mol 340.42 g/mol A +16 Da mass shift confirms the addition of a single oxygen atom (2)[2].
Precursor Ion [M+H]+ m/z 325m/z 341Serves as the primary target for MS/MS precursor isolation (3)[3].
Quinuclidine Fragment m/z 307m/z 323The +16 Da shift in this specific fragment localizes the oxidation strictly to the N-1 atom (3)[3].
Quinoline Fragments m/z 186, 160m/z 186, 160Identical fragments prove the quinoline ring remains unoxidized (3)[3].
FT-IR N-O Stretch Absent928 – 971 cm⁻¹Direct vibrational confirmation of the newly formed N-O functional group (4)[4].
Typical Yield N/A (Trace)~72%Highlights the efficiency of synthetic ozonolysis over natural extraction (1)[1].
Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols integrate mechanistic causality, explaining why each step is performed.

Protocol A: Regioselective Synthesis via Ozonolysis
  • Solvent Preparation: Dissolve 1.0 mmol of quinine in a 95:5 mixture of acetone and water.

    • Causality: This specific solvent ratio ensures full solubility of the hydrophobic quinoline moiety while providing sufficient aqueous character to stabilize the transition state during amine oxidation (1)[1].

  • Cryogenic Oxidation: Bubble ozone gas at a low flow rate through the solution, strictly maintaining the reaction temperature between -12°C and 0°C.

    • Causality: Cryogenic conditions suppress the activation energy required for non-selective cleavage of the aromatic quinoline ring, forcing regioselective oxygen transfer exclusively to the more nucleophilic N-1 quinuclidine nitrogen (1)[1].

  • Isolation: Purify the resulting mixture under reduced pressure to yield Quinine N-oxide (approx. 72% yield).

Protocol B: LC-Q-ToF-MS Structural Validation
  • Sample Reconstitution: Dissolve 1 mg of the synthesized (or isolated natural) Quinine N-oxide in LC-MS grade methanol.

  • Ionization (ESI+): Inject the sample into the mass spectrometer using Electrospray Ionization in positive ion mode.

    • Causality: The highly polar N-oxide functional group acts as a strong proton acceptor, dramatically enhancing ionization efficiency and yielding a robust [M+H]+ signal at m/z 341 (2)[2].

  • Collision-Induced Dissociation (CID): Isolate the m/z 341 precursor ion and apply CID to generate product ions.

    • Causality: Fragmentation yields diagnostic ions at m/z 323, 186, and 160. The presence of m/z 186 and 160 confirms the quinoline ring is intact, while the m/z 323 fragment confirms the oxygen resides on the quinuclidine moiety (3)[3].

MS_Fragmentation QNO Quinine N-Oxide [M+H]+ m/z 341 LossO Loss of Oxygen (-16 Da) QNO->LossO CID Frag2 Quinoline Ring m/z 186 & 160 QNO->Frag2 Ring Cleavage Frag1 Quinuclidine Fragment m/z 323 LossO->Frag1

Fig 2: Logical MS/MS fragmentation pathway confirming regioselective N-1 oxidation.

Protocol C: ¹H and ¹³C NMR Elucidation
  • Sample Preparation: Dissolve 5–10 mg of the purified Quinine N-oxide in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Causality: Complete dissolution prevents line broadening caused by solid particles, ensuring the high magnetic field homogeneity necessary to resolve complex multiplet splitting patterns (5)[5].

  • Comparative Analysis: Acquire the spectra and compare them against the parent quinine.

    • Causality: The electron-withdrawing inductive effect of the newly formed N-O bond causes a pronounced downfield chemical shift of the protons and carbons at the C-2, C-6, and C-8 positions of the quinuclidine ring, definitively confirming the structure (5)[5].

References
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - MDPI. 3

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides (Methodology) - ResearchGate. 4

  • Spectroscopic Profile of Quinidine N-oxide: A Technical Guide - BenchChem. 2

  • Synthesis of quinine N-oxide and an NMR tutorial in its structure determination - Garuda (Garba Rujukan Digital). 5

  • Synthesis of quinine-N-oxide - ResearchGate. 1

Sources

Comparative

Comparative Guide to Oxidizing Agents for the Regioselective Synthesis of Quinine N-Oxide

As a critical metabolite and a highly versatile chiral ligand in asymmetric catalysis, Quinine N-oxide is a high-value target in medicinal and synthetic chemistry. However, synthesizing this compound presents a distinct...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical metabolite and a highly versatile chiral ligand in asymmetric catalysis, Quinine N-oxide is a high-value target in medicinal and synthetic chemistry. However, synthesizing this compound presents a distinct chemoselectivity challenge. Quinine possesses multiple reactive sites: a highly basic aliphatic quinuclidine nitrogen (pKa ~8.5), a less basic aromatic quinoline nitrogen (pKa ~4.1), an unprotected secondary alcohol, and a terminal vinyl group.

The objective of this guide is to provide drug development professionals and synthetic chemists with an objective, data-driven comparison of different oxidizing agents used to regioselectively target the quinuclidine nitrogen, complete with mechanistic rationales and self-validating protocols.

Mechanistic Causality & Reagent Selection

The kinetic preference for N-oxidation relies on the nucleophilicity of the target atom. The quinuclidine nitrogen is significantly more nucleophilic than the quinoline nitrogen, making regioselective oxidation possible under strictly controlled conditions.

  • m-CPBA (meta-Chloroperoxybenzoic acid): Operates via an electrophilic oxygen transfer mechanism. Because the quinuclidine nitrogen is highly nucleophilic, N-oxidation outpaces the epoxidation of the vinyl group and the oxidation of the secondary alcohol 1. However, strict stoichiometric control (1.0 - 1.1 equivalents) is mandatory to prevent over-oxidation to the N,N'-dioxide 2.

  • Hydrogen Peroxide (H₂O₂) + Catalyst: H₂O₂ alone is sluggish, but the addition of a catalyst like Palladium Chloride (PdCl₂) or Methyltrioxorhenium (MTO) acts as an electrophilic activator. The metal coordinates to the quinuclidine nitrogen, increasing its susceptibility to nucleophilic attack by the peroxide oxygen 3.

  • Ozone (O₃): Ozonolysis at sub-zero temperatures (-12°C to 0°C) provides excellent chemoselectivity for the quinuclidine nitrogen without the need for transition metals. By controlling the flow rate, the quinine skeleton remains intact 4.

  • KPMS (Potassium Peroxymonosulfate / Oxone): Utilizes the peroxymonosulfate ion in a slightly alkaline environment (pH matched to the alkaloid's pKa). This method drives the reaction to completion in mere minutes but requires careful biphasic handling 5.

Comparative Performance Data

The following table summarizes the quantitative parameters and operational trade-offs for each oxidizing agent based on established laboratory-scale preparations.

Oxidizing AgentTypical Solvent SystemReaction TempReaction TimeReported YieldKey AdvantagePrimary Limitation
m-CPBA 1,2-Dichloroethane (DCE) or DCMRoom Temp24 - 48 h~82%Precise stoichiometric control; highly reliable.Generates m-CBA byproduct requiring basic extraction.
H₂O₂ + PdCl₂ Ethanol / WaterRoom Temp12 - 24 h~80%Green chemistry; aqueous byproducts.Trace quinoline N-oxide formation requires chromatography.
Ozone (O₃) Acetone / Water (95:5)-12°C to 0°C~2 h~72%High chemoselectivity; metal-free.Requires specialized ozone generation equipment.
KPMS (Oxone) Buffered AqueousRoom Temp15 - 30 min~85-90%Extremely rapid kinetics.Biphasic extraction can lead to emulsion issues.

Workflow & Decision Matrix

To assist in selecting the optimal synthetic route, the following logical workflow maps out the pathways based on the chosen oxidizing agent.

G Start Quinine (Target: Quinuclidine N-Oxidation) mCPBA m-CPBA (Stoichiometric Control) Start->mCPBA Organic Solvent H2O2 H2O2 + Catalyst (PdCl2 or MTO) Start->H2O2 Green Chemistry Ozone Ozone (O3) (Low Temperature) Start->Ozone High Chemoselectivity KPMS KPMS / Oxone (Aqueous/Biphasic) Start->KPMS Rapid Reaction mCPBA_Yield Yield: ~82% Time: 24-48h mCPBA->mCPBA_Yield H2O2_Yield Yield: ~80% Time: 12-24h H2O2->H2O2_Yield Ozone_Yield Yield: ~72% Time: ~2h Ozone->Ozone_Yield KPMS_Yield Yield: ~85-90% Time: 15-30 min KPMS->KPMS_Yield End Quinine N-Oxide (Purified via Chromatography) mCPBA_Yield->End H2O2_Yield->End Ozone_Yield->End KPMS_Yield->End

Fig 1: Comparative workflow of Quinine N-Oxide synthesis pathways and their respective yields.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure the chemist understands why a step is performed, reducing the likelihood of downstream failure.

Protocol A: Stoichiometric Oxidation via m-CPBA (Industry Standard)

Mechanistic Rationale: Dichloromethane (DCM) is used because it readily solubilizes both the alkaloid and the peroxy-acid. The reaction is kept at room temperature to favor the kinetic oxidation of the aliphatic amine over the thermodynamically driven epoxidation of the vinyl group.

  • Preparation: Dissolve Quinine (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Cool the flask to 0°C. Add m-CPBA (1.05 eq, assuming 77% purity) portion-wise over 15 minutes. Causality: Portion-wise addition mitigates the exothermic nature of peroxy-acid reactions, preventing localized heating that could trigger quinoline N-oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The N-oxide will appear as a highly polar, lower Rf spot compared to the parent quinine due to its zwitterionic character.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the m-chlorobenzoic acid byproduct, converting it to a water-soluble sodium salt. Extract the aqueous layer 3x with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Catalytic Green Oxidation via H₂O₂ / PdCl₂

Mechanistic Rationale: This method replaces hazardous organic oxidants with aqueous hydrogen peroxide. The PdCl₂ catalyst is strictly required to lower the activation energy for oxygen transfer to the quinuclidine nitrogen.

  • Preparation: Dissolve Quinine (1.0 eq) in an Ethanol/Water mixture (80:20 v/v).

  • Catalysis: Add a catalytic amount of PdCl₂ (5 mol%). Stir for 10 minutes to allow the metal to coordinate with the quinuclidine nitrogen.

  • Oxidation: Dropwise add 30% aqueous H₂O₂ (1.5 eq).

  • Reaction: Stir at room temperature for 12-24 hours.

  • In-Process Control (Self-Validation): If TLC indicates stalling, gently heat to 40°C. Do not exceed 50°C, as this promotes secondary alcohol oxidation to the corresponding ketone (quininone).

  • Workup: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with ethyl acetate to isolate the N-oxide.

Quality Control & Structural Validation

Regardless of the synthetic route chosen, the final product must be validated to confirm regioselectivity. The self-validating nature of these protocols culminates in spectral analysis:

  • Infrared (IR) Spectroscopy: Successful N-oxidation is confirmed by the appearance of a strong, characteristic N-O stretching vibration at approximately 950–970 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are critical. In ¹H NMR, the protons adjacent to the quinuclidine nitrogen will exhibit a significant downfield shift (approx. +0.5 to +1.0 ppm) compared to the parent quinine. The quinoline aromatic protons should remain largely unchanged, validating that over-oxidation did not occur.

  • Mass Spectrometry (LC-MS): The protonated molecular ion [M+H]⁺ will shift from m/z 325 (Quinine) to m/z 341 (Quinine N-oxide). Characteristic fragmentation will show product ions at m/z 323 and 296 5.

Conclusion

For analytical standard preparation and routine laboratory synthesis, m-CPBA remains the most reliable oxidizing agent due to its precision and scalability. However, for process chemistry and environmentally conscious drug development, the H₂O₂/PdCl₂ catalytic system offers a highly competitive, green alternative. If rapid throughput is the primary operational metric, the KPMS (Oxone) biphasic system provides unparalleled reaction kinetics.

References

  • PMC - National Institutes of Health. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Available at:[Link]

  • Scientific.net. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst. Available at: [Link]

  • ResearchGate. Synthesis of quinine-N-oxide. Available at:[Link]

  • PMC - National Institutes of Health. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Quinine N-Oxide

An authoritative guide designed for researchers, scientists, and drug development professionals handling Quinine N-Oxide. This document synthesizes physicochemical hazard data with field-proven logistical and safety prot...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide designed for researchers, scientists, and drug development professionals handling Quinine N-Oxide. This document synthesizes physicochemical hazard data with field-proven logistical and safety protocols, ensuring experimental integrity and laboratory safety.

Chemical Profile & Hazard Causality

Quinine N-Oxide (CAS: 109906-48-1) is a synthetically modified alkaloid derivative utilized in advanced drug development, particularly in anti-malarial and antiviral research[1]. The N-oxidation of the quinoline core alters the molecule's polarity, solubility, and bio-reactivity compared to its parent compound, quinine[2]. As a weak base and a known potassium channel inhibitor[3], its accidental systemic absorption can lead to unintended physiological effects. Understanding its physicochemical properties is the foundational step in risk mitigation.

Table 1: Physicochemical and Hazard Profile of Quinine N-Oxide

Property / HazardValue / DescriptionCausality / Implication for Handling
CAS Number 109906-48-1Unique identifier for safety tracking and chemical inventory logging.
Molecular Weight 340.42 g/mol Moderate molecular weight; readily forms fine, inhalable dust during weighing.
H302 Harmful if swallowed[3]Mandates strict prohibition of eating/drinking in the lab; requires careful glove doffing.
H315 / H319 Causes skin & eye irritation[3]The N-oxide moiety interacts with lipid bilayers and mucosal membranes, necessitating splash-proof barriers.
H334 / H317 May cause allergy, asthma, or skin sensitization[3]Repeated exposure triggers immune-mediated hypersensitivity. Respiratory protection is non-negotiable.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each piece is selected. The following matrix is designed to interrupt specific exposure pathways associated with alkaloid N-oxides.

  • Respiratory Protection: N95 or P100 particulate respirator (US standard) or FFP3 mask (EU standard)[3].

    • Causality: Quinine N-Oxide is typically handled as a lyophilized powder. Aerosolized micro-particles can bypass standard surgical masks, leading to deep pulmonary inhalation and subsequent respiratory sensitization (H334).

  • Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent chemical resistance to alkaloid penetration. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely removed before handling clean equipment, preventing cross-contamination.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified) or a full face shield[3].

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to ambient dust. Goggles create a micro-environment seal, neutralizing the H319 (serious eye irritation) risk.

  • Body Protection: Flame-resistant, fluid-resistant laboratory coat with fitted cuffs.

    • Causality: Fitted cuffs prevent the sleeve from dragging through microscopic spills on the benchtop, mitigating localized skin sensitization (H317).

Biological Mechanism & Safety Implications

Quinine derivatives, including N-oxides, act as weak bases that can accumulate in acidic intracellular organelles (such as endosomes and lysosomes), raising their internal pH[1]. Furthermore, they are documented inhibitors of specific potassium channels (e.g., Slo3 / KCa 5.1)[3]. Accidental exposure could theoretically disrupt cellular signaling pathways in the handler, reinforcing the need for stringent PPE.

MOA QNO Quinine N-Oxide Exposure (Weak Base) Cell Cellular Uptake QNO->Cell Lysosome Accumulation in Acidic Organelles Cell->Lysosome KChan Slo3 (KCa 5.1) Potassium Channel Inhibition Cell->KChan pH Increase in Endosomal/Lysosomal pH Lysosome->pH Inhibit Disruption of Cellular Signaling & Potential Toxicity pH->Inhibit KChan->Inhibit

Fig 1: Mechanistic pathway of Quinine N-Oxide cellular toxicity emphasizing the need for strict PPE.

Operational Workflow: Safe Handling & Experimental Protocol

The following step-by-step methodology ensures a self-validating workflow for preparing a 10 mM Quinine N-Oxide stock solution for in vitro assays.

Step-by-Step Methodology:

  • Environmental Preparation: Activate the Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Verify inward airflow before uncapping any reagents.

  • Static Mitigation: Wipe the weighing balance and spatulas with an anti-static wipe. Reasoning: Alkaloid powders are highly susceptible to static cling, which can cause sudden, invisible aerosolization when the vial is opened.

  • Tare and Transfer: Place a pre-tared, sealable anti-static weigh boat on the balance. Using a micro-spatula, carefully transfer the required mass of Quinine N-Oxide.

  • Primary Dissolution: Inside the fume hood, add the primary solvent (e.g., DMSO or high-purity ethanol, depending on assay requirements) directly to the weigh boat or transfer tube to achieve the concentrated stock (e.g., 10 mM).

  • Sealing and Sonication: Cap the vial tightly. If dissolution is incomplete, sonicate the sealed vial in a water bath for 5 minutes at room temperature. Reasoning: Heating should be avoided to prevent potential thermal degradation of the N-oxide bond.

  • Decontamination of Tools: Immediately submerge spatulas and reusable glassware in a 10% bleach solution or an alkaline detergent bath to neutralize residual compound.

Workflow Start Quinine N-Oxide Handling Prep PPE Don PPE (N95/P100, Nitrile, Goggles) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Weighing Weighing & Dissolution (Anti-Static Mitigation) FumeHood->Weighing Spill Spill Detected? Weighing->Spill Decon Decontamination Protocol (Wet Wiping + Solvent) Spill->Decon Yes Experiment Proceed to Assay / Synthesis Spill->Experiment No Disposal Hazardous Waste Segregation & Disposal Decon->Disposal Experiment->Disposal

Fig 2: Operational and logical workflow for safely handling and disposing of Quinine N-Oxide.

Spill Response & Decontamination Protocol

A spill of Quinine N-Oxide powder must be treated as a high-risk sensitization event. Do not attempt to clean a spill without proper respiratory protection.

  • Isolate the Area: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.

  • Upgrade PPE: Don a P100/N95 respirator and fresh outer gloves if not already wearing them.

  • Wet Wiping (Do Not Sweep): Never use a brush or broom, which will aggressively aerosolize the powder. Cover the spill with absorbent laboratory paper towels.

  • Solvent Application: Gently dampen the towels with a 70% ethanol or isopropanol solution. Reasoning: Wetting the powder prevents aerosolization and begins the dissolution process for easier, safer pickup.

  • Collection: Fold the towels inward, capturing the dissolved compound. Place the waste into a designated, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the surface with an alkaline laboratory detergent, followed by a final distilled water rinse to ensure all chemical residues are lifted.

Waste Disposal Plan

Quinine N-Oxide waste cannot be disposed of in standard municipal waste or flushed down the sink. It must be treated as toxic chemical waste.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, empty vials) must be placed in a rigid, puncture-resistant container labeled explicitly as "Hazardous Solid Waste - Toxic/Sensitizing Alkaloids."

  • Liquid Waste: Aqueous and organic solvent waste containing Quinine N-Oxide must be segregated into clearly labeled, chemically compatible carboys (e.g., "Non-Halogenated Organic Waste containing Quinine Derivatives").

  • Regulatory Compliance: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste contractor, strictly adhering to local and federal environmental regulations.

References

  • Potential of Quinine Sulfate for COVID-19 Treatment and Its Safety Profile: Review. ResearchGate.[Link]

  • Quinine | CAS#:130-95-0. Chemsrc.[Link]

Sources

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